Fmoc-1-methyl-DL-tryptophan
Description
BenchChem offers high-quality Fmoc-1-methyl-DL-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-1-methyl-DL-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPXIUSEXJJUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-1-methyl-DL-tryptophan chemical properties
An In-depth Technical Guide to Fmoc-1-methyl-DL-tryptophan: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: This guide provides a comprehensive technical overview of Nα-Fmoc-1-methyl-DL-tryptophan, a crucial building block in modern peptide synthesis and drug discovery. We will delve into its fundamental chemical properties, established protocols for its synthesis and application, and its significant role in advancing therapeutic research. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this modified amino acid derivative.
Introduction: The Strategic Advantage of a Modified Tryptophan
Fmoc-1-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, strategically modified for enhanced performance in Solid-Phase Peptide Synthesis (SPPS). It incorporates two key features: the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a methyl group on the first position of the indole ring.
The Fmoc group is a base-labile protecting group, central to the most widely used SPPS strategy.[1][2] Its stability under acidic conditions and clean removal with a mild base like piperidine allows for the sequential addition of amino acids to a growing peptide chain with minimal side reactions.[1][3] This orthogonality is crucial for the synthesis of complex and sensitive peptides.[3]
The 1-methyl modification on the indole side chain of tryptophan offers a distinct advantage. The indole nitrogen of a standard tryptophan residue can be susceptible to oxidation and modification during the acidic conditions of cleavage from the resin in peptide synthesis.[4] Methylation at the N1 position effectively blocks this reactivity, preventing undesired side products and improving the overall purity and yield of the final peptide. Furthermore, 1-methyl-tryptophan is a known inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy, making peptides containing this residue of significant interest for drug development.[5][6][7][8]
This guide will explore the synergy of these modifications, providing a detailed examination of the chemical properties, synthesis, and practical applications of Fmoc-1-methyl-DL-tryptophan.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-1-methyl-DL-tryptophan is fundamental for its effective use in the laboratory. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [9][10] |
| Molecular Weight | 440.5 g/mol | [9][10][11] |
| CAS Number | 1334509-86-2 (for L-isomer) | [9][11] |
| Appearance | White to off-white solid/powder | [9][11][12] |
| Purity | ≥ 95% | [11][12] |
| Melting Point | 250 °C (decomposes) for 1-Methyl-DL-tryptophan | |
| Solubility | Soluble in DMF and DMSO.[9][13] The Fmoc group generally enhances solubility in organic solvents used in peptide synthesis. | |
| Storage Conditions | Store at 0-8°C, with some suppliers recommending ≤ -4°C.[9][11][12] |
Synthesis and Analytical Characterization
While Fmoc-1-methyl-DL-tryptophan is commercially available, understanding its synthesis and the methods for verifying its purity and identity is crucial for quality control in research and development.
General Synthetic Approach
The synthesis of Fmoc-1-methyl-DL-tryptophan typically involves two key steps: the methylation of the indole nitrogen of a suitable tryptophan precursor, followed by the protection of the alpha-amino group with the Fmoc moiety. A general synthetic scheme is outlined below.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 8. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. N-Fmoc-1-methyl-L-tryptophan 95% | CAS: 1334509-86-2 | AChemBlock [achemblock.com]
- 11. N-Fmoc-1-methyl-L-tryptophan | 1334509-86-2 [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. medchemexpress.com [medchemexpress.com]
Fmoc-1-methyl-DL-tryptophan structure and function
Structure, Function, and Application in Peptide-Based Drug Discovery
Executive Summary
Fmoc-1-methyl-DL-tryptophan is a specialized amino acid derivative serving a dual role in modern chemical biology: it functions as a robust building block for Solid-Phase Peptide Synthesis (SPPS) and as a carrier of the 1-methyl-tryptophan (1-MT) moiety, a potent inhibitor of the metabolic checkpoint enzyme Indoleamine 2,3-dioxygenase (IDO).
This guide addresses the physicochemical properties, synthetic challenges, and biological rationale for utilizing this specific derivative. It is designed for researchers developing peptidomimetics, proteolysis-targeting chimeras (PROTACs), or peptide-drug conjugates (PDCs) targeting the kynurenine pathway.
Chemical Architecture & Properties[1]
Structural Disambiguation
CRITICAL NOTE: In tryptophan nomenclature, the position of the methyl group fundamentally alters biological activity.
-
1-Methyl (Indole-N): Methylation at the indole nitrogen. This removes the hydrogen bond donor capability of the side chain. This is the IDO inhibitor motif. [1]
- -N-Methyl: Methylation at the backbone amine. This alters peptide bond conformation (cis/trans) and proteolytic stability.
-
C-Methyl (e.g., 7-methyl): Methylation on the benzene ring of the indole.
Subject Molecule: Fmoc-1-methyl-DL-tryptophan refers to the Indole-N-methylated species.
Physicochemical Profile[1]
| Property | Specification | Technical Implication |
| Molecular Formula | ||
| Molecular Weight | ~440.5 g/mol | |
| Chirality | DL (Racemic) | Contains both (S) and (R) enantiomers.[2][3] Requires chiral separation if stereospecificity is mandatory. |
| Fmoc Group | N- | Base-labile (20% Piperidine). Compatible with standard Fmoc/tBu SPPS. |
| Side Chain | 1-Methylindole | Hydrophobic . Lacks H-bond donor. Resistant to oxidative side reactions common in Trp. |
| Solubility | DMF, NMP, DMSO | Low solubility in DCM or water. Requires polar aprotic solvents for coupling. |
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Structural decomposition of Fmoc-1-methyl-DL-tryptophan highlighting the pharmacophore (Indole) and synthetic handles.
Biological Significance: The IDO Pathway[5][6]
The primary utility of the 1-methyl-tryptophan moiety lies in immuno-oncology. Tumors overexpress IDO (Indoleamine 2,3-dioxygenase) to degrade Tryptophan (Trp) into Kynurenine (Kyn). This depletion of Trp and accumulation of Kyn creates an immunosuppressive microenvironment, effectively "blinding" T-cells.
Mechanism of Action[2][6]
-
Substrate Mimicry: 1-Methyl-Trp mimics Tryptophan.[4]
-
Enzyme Blockade: It binds to the active site of IDO but cannot be metabolized due to the 1-methyl blockade.
-
Immune Restoration: Tryptophan levels recover
mTOR pathway reactivates in T-cells Anti-tumor immunity is restored.
Pathway Diagram
Figure 2: The Indoleamine 2,3-dioxygenase (IDO) pathway and the intervention point of 1-Methyl-Tryptophan derivatives.[5][6]
Synthetic Utility: Solid Phase Peptide Synthesis (SPPS)[1]
Using Fmoc-1-methyl-DL-tryptophan in SPPS presents specific advantages and challenges compared to standard Fmoc-Trp(Boc)-OH.
Advantages[9]
-
Side Reaction Suppression: Standard Tryptophan is prone to alkylation at the indole nitrogen during the acidic cleavage step (TFA treatment). Because the 1-position is already methylated in this derivative, indole alkylation is chemically impossible . This eliminates the need for scavengers specific to indole protection.
-
Peptidomimetic Stability: The methyl group increases lipophilicity, potentially improving the membrane permeability of the resulting peptide.
Challenges & Solutions
-
Steric Hindrance: The methyl group adds bulk. While not as hindering as N-alpha methylation, it can slow down coupling rates.
-
Solution: Use stronger coupling reagents (HATU/HOAt) rather than standard HBTU/HOBt.
-
-
Racemic Mixture (DL): The reagent is a mixture of enantiomers.
-
Implication: Coupling this to a chiral resin or peptide will result in diastereomers (e.g., L-L and L-D sequences). These will likely have different retention times on HPLC.
-
Strategy: If a pure isomer is required, use chiral HPLC for purification after synthesis, or source the enantiopure (L or D) starting material if budget permits. For library screening, the DL mixture is often acceptable.
-
Experimental Protocols
Standard Coupling Protocol (Fmoc Strategy)
This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).
Reagents:
-
Amino Acid: Fmoc-1-methyl-DL-tryptophan (4.0 eq relative to resin loading).
-
Activator: HATU (3.9 eq).
-
Base: DIPEA (Diisopropylethylamine) (8.0 eq).
-
Solvent: DMF (Anhydrous).
Workflow:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Treat resin with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds to pre-activate.
-
Coupling: Add the activated solution to the resin. Shake at room temperature for 60–90 minutes .
-
Note: Due to the DL nature and hydrophobicity, extended coupling times are recommended to ensure yield.
-
-
Monitoring: Perform a Kaiser Test. If positive (blue beads), re-couple using fresh reagents.
-
Capping (Optional): Acetic anhydride/Pyridine in DMF to cap unreacted amines.
Cleavage & Work-up
Because the indole is methylated, the cleavage cocktail can be simplified (less need for EDT/Thioanisole unless other sensitive residues like Met/Cys are present).
Cocktail:
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5%
-
H2O: 2.5%
Procedure:
-
Add cocktail to resin. Shake for 2–3 hours.
-
Precipitate filtrate in cold Diethyl Ether.
-
Centrifuge and wash pellet
with Ether. -
Lyophilize from Water/Acetonitrile.
Quality Control & Characterization
When analyzing peptides containing Fmoc-1-methyl-DL-tryptophan, expect the following:
-
HPLC: If the peptide contains other chiral centers, the DL-tryptophan incorporation will yield a "doublet" peak (splitting) corresponding to the diastereomers. This is normal and confirms the presence of the racemic input.
-
Mass Spectrometry (ESI-MS):
-
Mass shift: +14 Da relative to standard Tryptophan (Methyl group).
-
Fragmentation: The indole ring is stable; characteristic fragmentation patterns of Trp will be observed but shifted.
-
References
-
Peterson, A. C., et al. (2018). "Evaluation of 1-Methyl-D-tryptophan (Indoximod) as an Inhibitor of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry.
-
Munn, D. H., & Mellor, A. L. (2013). "Indoleamine 2,3-dioxygenase and metabolic control of immune responses."[5][7] Trends in Immunology.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][9] Chemical Reviews.
-
PubChem. (n.d.).[2] "Fmoc-1-methyl-DL-tryptophan Compound Summary." National Library of Medicine.
-
Bachem. (2024). "Fmoc-Trp derivatives in SPPS: Technical Note." Bachem Technical Library.
Sources
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Fmoc-7-methyl-DL-tryptophan | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 5. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 6. Effects of 1-Methyltryptophan on Immune Responses and the Kynurenine Pathway after Lipopolysaccharide Challenge in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 9. chempep.com [chempep.com]
An In-Depth Technical Guide to the Application of Fmoc-1-methyl-DL-tryptophan in Peptide Synthesis and Drug Discovery
This guide provides an in-depth exploration of Fmoc-1-methyl-DL-tryptophan, a critical building block for researchers, chemists, and drug development professionals. We will delve into its core applications, the technical nuances of its use in solid-phase peptide synthesis (SPPS), and its strategic importance in the development of next-generation therapeutics, particularly in the realm of immuno-oncology.
Introduction: The Strategic Advantage of N-Methylation on the Indole Ring
Fmoc-1-methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan, distinguished by two key modifications: the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a methyl group on the indole nitrogen. While the Fmoc group is a cornerstone of modern solid-phase peptide synthesis, it is the N-methylation of the indole ring that imparts unique and strategically valuable properties to this amino acid derivative.
The methylation at the 1-position of the indole ring offers several advantages:
-
Enhanced Stability: The indole side chain of tryptophan is susceptible to oxidation and modification by cationic species generated during the acidic conditions of peptide cleavage from the solid support[1]. Methylation of the indole nitrogen mitigates these side reactions, leading to higher purity of the final peptide product.
-
Increased Solubility: The introduction of the methyl group can enhance the solubility of the resulting peptide, a critical factor for both synthesis and the formulation of peptide-based drugs[2].
-
Modulation of Biological Activity: Crucially, 1-methyl-tryptophan is a known inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy[3][4]. Incorporating this residue into a peptide sequence can bestow it with IDO1 inhibitory properties.
This guide will explore these facets in detail, providing both the theoretical underpinnings and practical guidance for the effective utilization of Fmoc-1-methyl-DL-tryptophan.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-1-methyl-DL-tryptophan is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[1][5]. SPPS is a powerful technique that allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support[5]. The Fmoc protecting group is central to this process, as its lability to basic conditions allows for the selective deprotection of the N-terminus at each cycle of amino acid addition[6].
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
The incorporation of Fmoc-1-methyl-DL-tryptophan into a peptide sequence follows the standard Fmoc-SPPS cycle. The key steps are outlined below and visualized in the accompanying workflow diagram.
Figure 1: A generalized workflow for the incorporation of Fmoc-1-methyl-DL-tryptophan in solid-phase peptide synthesis.
Experimental Protocol: Manual Incorporation of Fmoc-1-methyl-DL-tryptophan
The following is a representative protocol for the manual incorporation of Fmoc-1-methyl-DL-tryptophan into a growing peptide chain on a solid support. This protocol is based on standard Fmoc-SPPS procedures and includes considerations for the potentially sterically hindered nature of this N-methylated amino acid[7][8].
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-1-methyl-DL-tryptophan
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel[5].
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution and repeat the deprotection step for an additional 7 minutes[7].
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct[7].
-
Coupling:
-
In a separate vial, dissolve Fmoc-1-methyl-DL-tryptophan (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HATU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. Due to the potential for steric hindrance from the N-methyl group, a longer coupling time and/or double coupling may be necessary to ensure complete reaction[9].
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (clear or yellowish beads) indicates a complete coupling reaction.
-
Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped by acetylation with acetic anhydride to prevent the formation of deletion sequences in the final product.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups[10]. TIS is included as a scavenger to protect the 1-methyl-tryptophan residue from re-alkylation by reactive cationic species generated during cleavage.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Optimization and Troubleshooting
| Challenge | Causality | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the N-methyl group on the indole ring can slow down the reaction kinetics. | - Use a more potent coupling reagent such as HATU or PyAOP. - Increase the coupling time (e.g., to 2-4 hours). - Perform a "double coupling" by repeating the coupling step with fresh reagents. - Consider microwave-assisted peptide synthesis to accelerate the reaction. |
| Side Reactions during Cleavage | The electron-rich indole ring of tryptophan is susceptible to alkylation by carbocations generated during TFA cleavage. | - Use a cleavage cocktail containing a scavenger such as Triisopropylsilane (TIS) or ethanedithiol (EDT). - Minimize the cleavage time as much as possible while ensuring complete deprotection. |
| Aggregation | Long or hydrophobic peptide sequences can aggregate on the solid support, hindering reagent access. | - Synthesize at a lower substitution level on the resin. - Use a more polar solvent mixture (e.g., DMF/NMP). - Incorporate pseudoproline dipeptides or other "difficult sequence"-breaking elements. |
| Purification Difficulties | Peptides containing the hydrophobic 1-methyl-tryptophan residue may be difficult to purify by RP-HPLC due to poor solubility in aqueous mobile phases or strong retention on the column. | - Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase. - Use a shallow gradient during RP-HPLC to improve resolution. - Consider using a different stationary phase or ion-pairing reagent. |
Application in Drug Discovery: Targeting the IDO1 Pathway
The incorporation of 1-methyl-tryptophan into peptides is a strategic choice for the design of novel therapeutics, particularly in the field of immuno-oncology. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune checkpoint protein that is overexpressed in many tumors. IDO1 catabolizes the essential amino acid L-tryptophan into kynurenine, leading to a local depletion of tryptophan and an accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic tumor microenvironment that allows cancer cells to evade the immune system[3][11].
1-methyl-tryptophan acts as a competitive inhibitor of IDO1, blocking its enzymatic activity and thereby helping to restore anti-tumor immunity[3][12]. By incorporating Fmoc-1-methyl-DL-tryptophan into peptide sequences, researchers can develop peptide-based drugs that are targeted to specific tissues or cell types and that also possess IDO1 inhibitory activity.
The IDO1 Catalytic Cycle and Inhibition by 1-methyl-tryptophan
The following diagram illustrates the catalytic cycle of IDO1 and the mechanism of its inhibition by 1-methyl-tryptophan.
Figure 2: The catalytic cycle of IDO1 and its competitive inhibition by 1-methyl-tryptophan.
Conclusion and Future Perspectives
Fmoc-1-methyl-DL-tryptophan is a versatile and powerful tool in the arsenal of the peptide chemist and drug developer. Its utility in solid-phase peptide synthesis, coupled with the inherent biological activity of the 1-methyl-tryptophan moiety, opens up exciting possibilities for the design of novel peptide-based therapeutics. While the steric hindrance of the N-methyl group can present challenges during synthesis, these can be overcome with optimized protocols and the use of modern coupling reagents.
The ongoing clinical interest in IDO1 inhibitors underscores the therapeutic potential of molecules containing 1-methyl-tryptophan[13][14]. As our understanding of the tumor microenvironment and immune evasion mechanisms deepens, the targeted delivery of IDO1 inhibitory peptides synthesized with Fmoc-1-methyl-DL-tryptophan represents a promising avenue for the development of more effective and selective cancer immunotherapies.
References
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL not available)
-
Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-14. [Link]
- Coupling Efficiency of Fmoc-Trp(Mts)-OH: A Comparative Analysis of Reagents. (URL not available)
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Plant Science, 10, 1488. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3210-3219. [Link]
-
Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 2(5), 1337-1345. [Link]
-
Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 2(5), 1337-1345. [Link]
-
The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 8(52), 89634-89646. [Link]
-
Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 12(10), 2942. [Link]
-
Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. Proceedings of the National Academy of Sciences, 103(46), 17265-17270. [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(10), 3885-3890. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. [Link]
-
Saturated Solubility and Thermodynamic Evaluation of l -Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K. Journal of Chemical & Engineering Data, 65(11), 5436-5447. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biophysical Journal, 94(5), 1930-1942. [Link]
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1503. [Link]
-
Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer, 8(2), e000821. [Link]
-
Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 65(1), 115-131. [Link]
-
Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 88(12), 6241-6248. [Link]
-
HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 195-216. [Link]
-
Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues. Langmuir, 35(39), 12702-12711. [Link]
-
The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology, 11, 313. [Link]
-
The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLoS ONE, 6(5), e19823. [Link]
-
Trial watch: IDO inhibitors in cancer therapy. Molecular & Cellular Oncology, 4(5), e1353496. [Link]
-
Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. RCSB PDB. [Link]
-
HPLC of Peptides and Proteins. ResearchGate. [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biophysical Journal, 94(5), 1930-1942. [Link]
-
Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry, 52(2), 227-246. [Link]
-
High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 1), 59-68. [Link]
-
Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]
-
Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Angewandte Chemie International Edition, 60(3), 1332-1337. [Link]
-
Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. Clinical Cancer Research, 21(21), 4784-4791. [Link]
-
The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 8(52), 89634-89646. [Link]
-
How to retain a short hydrophobic peptide on the HPLC. Reddit. [Link]
-
Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues. Langmuir, 35(39), 12702-12711. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pnas.org [pnas.org]
- 12. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for Fmoc-1-methyl-DL-tryptophan
This technical guide details the spectroscopic characterization, synthesis, and quality control of Fmoc-1-methyl-DL-tryptophan (
Executive Summary
Fmoc-1-methyl-DL-tryptophan is a protected amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS). The methylation of the indole nitrogen (
-
Conformational Studies: Disrupting intramolecular H-bonds to probe secondary structures.
-
Pharmacokinetics: Increasing lipophilicity and membrane permeability.
-
Metabolic Stability: Reducing susceptibility to enzymatic degradation.
This guide provides a comprehensive spectroscopic breakdown (NMR, MS, UV), synthesis protocols, and quality assurance workflows.
Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid |
| Common Name | Fmoc-1-methyl-DL-tryptophan; Fmoc- |
| CAS Number | 1334509-86-2 (L-isomer ref); 26988-72-7 (Unprotected DL-precursor) |
| Molecular Formula | |
| Molecular Weight | 440.49 g/mol |
| Chirality | DL (Racemic Mixture) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The following data represents the characteristic chemical shifts for Fmoc-1-methyl-tryptophan. Note that in achiral solvents (e.g., DMSO-
H NMR (400 MHz, DMSO-
)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.60 | br s | 1H | -COOH | Carboxylic acid proton (exchangeable). |
| 7.88 | d, | 2H | Fmoc Ar-H | Fluorenyl C4, C5 protons (pseudo-symmetry). |
| 7.70 - 7.60 | m | 3H | Fmoc Ar-H + Indole C4-H | Overlapping aromatic region. |
| 7.55 | d, | 1H | -NH -Fmoc | Carbamate NH (doublet due to coupling with |
| 7.42 - 7.28 | m | 4H | Fmoc Ar-H | Remaining fluorenyl protons. |
| 7.15 | s | 1H | Indole C2-H | Characteristic singlet of the indole ring. |
| 7.10 - 6.95 | m | 2H | Indole C5, C6-H | Indole benzene ring protons. |
| 4.35 - 4.25 | m | 1H | Chiral center proton. | |
| 4.25 - 4.15 | m | 3H | Fmoc CH | Fluorenyl methylene and methine protons. |
| 3.74 | s | 3H | Indole N-CH | Diagnostic Peak: Distinguishes 1-Me-Trp from Trp (which has N-H at ~10.8 ppm). |
| 3.25 | dd, | 1H | Diastereotopic methylene proton (side chain). | |
| 3.05 | dd, | 1H | Diastereotopic methylene proton (side chain). |
C NMR (100 MHz, DMSO-
)
| Shift ( | Assignment |
| 173.5 | Carboxylic Acid Carbonyl (-COOH) |
| 156.0 | Carbamate Carbonyl (Fmoc C=O) |
| 143.8, 140.7 | Fmoc Quaternary Carbons |
| 136.5 | Indole C7a (Quaternary) |
| 128.0 - 118.0 | Aromatic C-H (Fmoc + Indole) |
| 109.8 | Indole C7 (Adjacent to N-Me) |
| 65.8 | Fmoc -CH |
| 55.2 | |
| 46.7 | Fmoc -CH- (Methine) |
| 32.4 | Indole N-C H |
| 27.1 |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray Ionization (+ESI)
-
Theoretical Monoisotopic Mass: 440.17
-
Observed Ions:
-
441.2
(Base Peak) -
463.2
(Sodium Adduct) -
219.1
(Fragment: 1-Me-Trp core) -
179.1
(Characteristic Fmoc cleavage)
-
UV/Vis Spectroscopy
-
Solvent: Methanol
- : 280 nm, 288 nm (shoulder).
-
Characteristics: Typical indole chromophore absorption. Methylation at
causes a negligible bathochromic shift compared to native Tryptophan.
Experimental Protocols
Synthesis of Fmoc-1-methyl-DL-tryptophan
This protocol describes the protection of the commercially available 1-methyl-DL-tryptophan precursor.
Reagents:
-
1-Methyl-DL-tryptophan (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Sodium Carbonate (
) (2.5 eq) -
Solvents: 1,4-Dioxane, Water (
), Ethyl Acetate (EtOAc), HCl (1N).
Procedure:
-
Dissolution: Dissolve 1-methyl-DL-tryptophan (10 mmol) in 25 mL of 10%
(aq). -
Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of 1,4-dioxane. Add this solution dropwise to the amino acid solution over 30 minutes at 0°C.
-
Reaction: Stir the mixture at room temperature (25°C) for 4-6 hours. Monitor by TLC (System:
:MeOH:AcOH 85:10:5). -
Workup:
-
Evaporate dioxane under reduced pressure.
-
Dilute the remaining aqueous phase with 50 mL
. -
Extract with diethyl ether (
mL) to remove unreacted Fmoc-OSu (discard organic layer). -
Acidify the aqueous layer to pH 2.0 using 1N HCl. The product will precipitate as a white solid or oil.
-
-
Extraction: Extract the acidified aqueous layer with EtOAc (
mL). -
Purification: Wash the combined EtOAc layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Crystallization: Recrystallize from EtOAc/Hexane to yield Fmoc-1-methyl-DL-tryptophan as a white powder.
Quality Control Workflow
The following diagram outlines the mandatory QC steps to validate the identity and purity of the synthesized compound before release for peptide synthesis.
Caption: QC workflow ensuring chemical purity (>95%), structural identity (MS/NMR), and racemic composition (Chiral HPLC).
Applications in Peptide Synthesis
When using Fmoc-1-methyl-DL-tryptophan in SPPS:
-
Coupling Reagents: Standard HATU/DIPEA or DIC/Oxyma protocols are effective.
-
Steric Hindrance: The
-methyl group adds bulk but does not significantly hinder the -amine coupling compared to -methyl amino acids. -
Racemization: As a DL-mixture, the resulting peptide will be a diastereomeric mixture (if other chiral centers are present). This is often intentional for library screening (SAR studies).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676159, 1-Methyl-L-tryptophan. Retrieved from [Link]
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[2] Retrieved from [Link]
Sources
Methodological & Application
deprotection of Fmoc-1-methyl-DL-tryptophan on resin
Application Note: Optimized Deprotection of Fmoc-1-methyl-DL-tryptophan in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Executive Summary
The incorporation of Fmoc-1-methyl-DL-tryptophan (Fmoc-1-Me-Trp-OH) into peptide sequences introduces specific steric and stereochemical considerations. Unlike standard Tryptophan, the 1-methyl modification (methylation of the indole nitrogen,
This guide provides a high-fidelity protocol for the deprotection of Fmoc-1-Me-Trp-OH on resin. It moves beyond standard "recipe" approaches by integrating thermodynamic rationale with a self-validating UV-monitoring workflow. Note: As this reagent is a DL-mixture (racemic), users must anticipate the formation of diastereomeric peptide mixtures if the remaining sequence contains chiral centers.
Part 2: Scientific Background & Mechanistic Insight
The Molecule: 1-Methyl-DL-Tryptophan
The "1-methyl" designation refers to the methylation of the indole nitrogen (
-
Structural Impact: The methyl group adds steric bulk (
) compared to a proton. -
Electronic Impact: It prevents the formation of the indole anion, rendering the ring less susceptible to electrophilic attack (e.g., tert-butyl cations) during final TFA cleavage.
-
Aggregation: By removing the indole N-H, a potential side-chain hydrogen bond donor is eliminated, which can actually reduce inter-chain aggregation compared to native Trp, although the lipophilicity is increased.
The Deprotection Mechanism (E1cb)
Fmoc removal is not a simple hydrolysis; it is a base-catalyzed
-
Deprotonation: The base (Piperidine) abstracts the acidic proton at the fluorenyl 9-position (
). -
Elimination: The resulting carbanion stabilizes via resonance, leading to the elimination of the carbamate to form dibenzofulvene (DBF) and
. -
Scavenging: The highly reactive DBF is immediately trapped by excess piperidine to form a fulvene-piperidine adduct. Failure to scavenge DBF leads to re-alkylation of the free amine.
Figure 1: The E1cb pathway for Fmoc removal. The formation of the DBF-Piperidine adduct is the critical signal used for UV monitoring.
Part 3: Experimental Protocols
Reagents and Preparation
| Reagent | Concentration | Role | Storage |
| Piperidine | 20% (v/v) in DMF | Primary Deprotection Base | Dark, RT |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) + 2% Piperidine in DMF | "Turbo" Deprotection (Difficult Sequences) | Freshly Prepared |
| DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade | Solvent | Dry, under |
| HOBt (Hydroxybenzotriazole) | 0.1 M (Optional) | Suppresses Aspartimide formation | Dissolved in Base |
Protocol A: Standard Deprotection (High Fidelity)
Recommended for sequences <15 residues with low aggregation potential.
-
Swelling: Ensure resin is fully swollen in DMF (10 mL/g resin) for 20 mins.
-
Initial Burst (Step 1): Add 20% Piperidine/DMF (5 mL per gram resin).
-
Duration: 3 minutes.
-
Temp: Ambient (
). -
Purpose: Removes bulk Fmoc and scavenges initial DBF.
-
-
Drain: Remove solvent.
-
Main Reaction (Step 2): Add fresh 20% Piperidine/DMF .
-
Duration: 10-12 minutes.
-
Agitation: Nitrogen bubbling or orbital shaking (Do not use magnetic stir bars; they grind resin).
-
-
Wash: Drain and wash with DMF (
min).-
Critical: Efficient washing is required to remove all traces of piperidine, which would cause racemization during the next activation step.
-
Protocol B: "Difficult Sequence" Deprotection
Use if UV monitoring indicates slow kinetics or for hydrophobic regions involving Fmoc-1-Me-Trp.
-
Reagent: 2% DBU / 2% Piperidine in DMF .
-
Why: DBU is a non-nucleophilic, stronger base that drives the deprotonation faster. Piperidine is still required to scavenge the DBF.
-
-
Cycle:
-
Treat 2 x 5 minutes.
-
Warning: Prolonged exposure to DBU can promote aspartimide formation if Asp(OtBu) is present in the chain. If Asp is present, add 0.1M HOBt to the deprotection mix.
-
Part 4: Process Monitoring (The Self-Validating System)
Trusting a fixed time is risky. You must validate deprotection efficiency using UV absorbance.[1]
UV-Vis Monitoring Strategy
The cleavage product (dibenzofulvene-piperidine adduct) absorbs strongly at 301 nm (
Workflow:
-
Collect the filtrate from the deprotection steps.
-
Measure Absorbance (
).[2] -
Compare to the theoretical yield based on resin loading.
Calculation:
The Kaiser Test (Qualitative)
Since 1-Me-Trp is an amino acid, the deprotected species is a primary amine. The Kaiser (Ninhydrin) test is valid.
-
Blue Bead: Complete deprotection (Free amine present).
-
Yellow Bead: Incomplete deprotection (Fmoc still attached).
-
Note: If monitoring the coupling of Fmoc-1-Me-Trp onto the resin, the result is reversed (Blue = Fail, Yellow = Pass).
Part 5: Workflow Visualization
Figure 2: Operational workflow for the deprotection cycle with integrated Quality Control checkpoints.
Part 6: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Incomplete Deprotection | Aggregation (beta-sheets) | Switch to Protocol B (DBU). Perform reaction at |
| Low UV Yield | Steric hindrance of 1-Me group | Increase reaction time to |
| Aspartimide Formation | Base-catalyzed ring closure | Add 0.1M HOBt to the deprotection cocktail. |
| Diastereomer Formation | Racemic Starting Material (DL) | Unavoidable. The product will be a mixture. Separate isomers via HPLC if necessary. |
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2][3] International Journal of Peptide and Protein Research.[2][3] Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Wade, J. D., et al. (2000). DBU as an auxiliary reagent for Fmoc deprotection. Letters in Peptide Science. Link
-
Bachem. Fmoc-1-Me-Trp-OH Technical Data. Bachem Product Sheet. Link
Sources
Application Notes and Protocols for the Use of Fmoc-1-methyl-DL-tryptophan in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the incorporation of the non-canonical amino acid Fmoc-1-methyl-DL-tryptophan into synthetic peptides using automated solid-phase peptide synthesis (SPPS). The methylation at the first position of the indole ring of tryptophan introduces unique steric and electronic properties that can be leveraged in drug design and biochemical studies. However, these same properties, coupled with the use of a racemic mixture, present specific challenges during synthesis. This guide offers in-depth protocols, explains the underlying chemical principles, and provides strategies for successful synthesis, purification, and characterization of peptides containing this modified residue.
Introduction: The Significance of 1-methyl-tryptophan in Peptide Chemistry
Tryptophan is a crucial amino acid in many biological processes, and its modification is a key strategy in the development of novel peptide therapeutics. Methylation of the indole nitrogen at the 1-position can alter the residue's hydrogen bonding capacity, hydrophobicity, and electronic properties. This can lead to peptides with enhanced metabolic stability, altered receptor binding affinities, and unique pharmacological profiles. Fmoc-1-methyl-DL-tryptophan is a valuable building block for exploring these structure-activity relationships.
The use of a DL-racemic mixture allows for the simultaneous synthesis of two diastereomeric peptides, which can be separated and screened for differential biological activity. This approach can be a powerful tool in the early stages of drug discovery.
Chemical Properties and Synthesis Considerations
The successful incorporation of Fmoc-1-methyl-DL-tryptophan into a peptide sequence requires an understanding of its unique chemical characteristics.
-
Indole Nitrogen Methylation: The methyl group at the N1 position of the indole ring prevents the formation of hydrogen bonds at this site. This modification can influence the local conformation of the peptide backbone. The methyl group also provides some protection to the indole ring from electrophilic attack, a common side reaction with unprotected tryptophan during acid-mediated cleavage.[1]
-
Steric Hindrance: While the methylation is on the side chain, it can still introduce a degree of steric hindrance during the coupling reaction. This may necessitate the use of more potent coupling reagents or extended reaction times to ensure complete acylation.[2]
-
Racemic Nature: The use of a DL-racemic mixture will result in the synthesis of two distinct peptide diastereomers for each incorporation site. These diastereomers will have different physicochemical properties, which allows for their separation by chromatography.[3]
Recommended Protocols for Automated Synthesis
The following protocols are designed for standard automated peptide synthesizers utilizing Fmoc chemistry. It is assumed that the user is familiar with the basic operation of their specific instrument.
Pre-Synthesis Preparation
-
Resin Selection: Choose a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Reagent Preparation:
-
Fmoc-1-methyl-DL-tryptophan Solution: Prepare a fresh solution of Fmoc-1-methyl-DL-tryptophan in a suitable solvent such as N,N-dimethylformamide (DMF) at the concentration recommended for your synthesizer (typically 0.2 to 0.5 M). Ensure complete dissolution.
-
Coupling Reagents: For routine couplings, a standard activator like HCTU may be sufficient. However, due to the potential for steric hindrance, it is highly recommended to use a more potent coupling reagent such as HATU in combination with an appropriate base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4]
-
Deprotection Solution: A standard solution of 20% piperidine in DMF is suitable for Fmoc group removal.[4]
-
Automated Synthesis Cycle for Fmoc-1-methyl-DL-tryptophan Incorporation
The following is a generalized cycle. Specific timings may need to be optimized for your instrument and sequence.
Caption: Automated SPPS cycle for incorporating Fmoc-1-methyl-DL-tryptophan.
Detailed Steps:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Coupling: Deliver the pre-activated solution of Fmoc-1-methyl-DL-tryptophan to the reaction vessel.
-
Activation: Pre-activate the Fmoc-1-methyl-DL-tryptophan with HATU and DIEA for 1-2 minutes before adding to the resin.
-
Coupling Time: A standard coupling time of 30-60 minutes is a good starting point. For difficult sequences, a double coupling may be beneficial.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Continue with the next amino acid in the sequence.
Post-Synthesis: Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
Caption: Workflow for peptide cleavage and precipitation.
Recommended Cleavage Cocktail:
Even with the 1-methyl group, scavengers are essential to prevent side reactions with other sensitive residues and to quench reactive species generated from protecting groups. A standard and effective cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification of Diastereomers
The crude product will be a mixture of two diastereomers. These can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][7]
| Parameter | Recommendation | Rationale |
| Column | C18 stationary phase | Provides good hydrophobic retention for most peptides. |
| Mobile Phase A | 0.1% TFA in water | Standard acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in acetonitrile | Elutes the peptides from the column. |
| Gradient | A shallow gradient (e.g., 0.5-1% B per minute) | Enhances the separation of closely eluting diastereomers. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the tryptophan indole ring. |
Example Gradient:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B
-
65-70 min: 65% to 95% B
-
70-75 min: 95% B
The two diastereomers should appear as two distinct, often closely eluting, peaks. Collect the fractions for each peak separately and confirm their identity by mass spectrometry.
Analytical Characterization
Mass Spectrometry
Mass spectrometry is essential for confirming the successful synthesis of the target peptide.
-
Electrospray Ionization (ESI-MS): Provides an accurate molecular weight of the purified peptides. The observed mass should correspond to the theoretical mass of the peptide containing one 1-methyl-tryptophan residue.
-
Tandem Mass Spectrometry (MS/MS): Can be used to confirm the amino acid sequence and the location of the 1-methyl-tryptophan residue through fragmentation analysis.[8][9]
HPLC Analysis
Analytical RP-HPLC is used to assess the purity of the final products. The same conditions as the preparative HPLC can be used on an analytical scale. Each purified diastereomer should show a single major peak.
Troubleshooting
-
Incomplete Coupling: If monitoring indicates incomplete coupling of the Fmoc-1-methyl-DL-tryptophan, perform a second coupling cycle before proceeding to the next amino acid. Consider increasing the coupling time or using a higher concentration of the coupling reagent.
-
Poor Diastereomer Separation: If the diastereomers are not well-resolved by HPLC, try an even shallower gradient, a different organic modifier (e.g., methanol), or a different column chemistry (e.g., a phenyl-hexyl column).
-
Unexpected Side Products: If mass spectrometry reveals significant side products, ensure that a fresh cleavage cocktail with scavengers was used. Also, confirm the purity of the Fmoc-1-methyl-DL-tryptophan building block.
Conclusion
The incorporation of Fmoc-1-methyl-DL-tryptophan into peptides is a valuable technique for generating novel peptide analogs for research and drug development. While the steric and stereochemical properties of this amino acid require special considerations, the protocols outlined in this guide provide a robust framework for its successful use in automated peptide synthesis. Careful optimization of coupling conditions, the use of appropriate cleavage cocktails, and systematic purification and analysis will enable the reliable production of high-purity peptides containing this unique building block.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Sagher, O., et al. (2011). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry, 76(21), 8632–8640.
- Ren, D., et al. (2006). Fragmentation of peptides with N-terminal dimethylation and imine/methylol adduction at the tryptophan side-chain. Journal of the American Society for Mass Spectrometry, 17(11), 1596-1604.
- Junk, L., Ullrich, A., & Kazmaier, U. (2015).
- Stathopoulos, P., Papas, S., & Tsikaris, V. (2005). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Research, 66(s1), 16-21.
- Pícha, J., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Wang, Y., et al. (2023). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development, 27(7), 1279-1288.
- Khadse, S. C., & P. T. P. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. International Journal of Synthetic and Pharmaceutical Chemistry, 1(1), 1-10.
- Lee, S., et al. (2022).
- D'Souza, A. D., & D'Souza, M. J. (2019). H arylation of tryptophan: transformation of the directing group into an activated amide. Organic & Biomolecular Chemistry, 17(32), 7529-7533.
- Vankayala, B. K., & G, R. (2017). Side reactions in peptide synthesis: An overview. Bibliomed, 1(1), 1-10.
- Wessely, F., & Schwabl, A. (2017). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 23(53), 13011-13015.
- Guryanov, I., et al. (2006). Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC. Current Protocols in Protein Science, Chapter 8, Unit 8.7.
- Al-Majed, A. A., & El-Gizawy, S. A. (2017). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- Ai, Y., et al. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1771-1779.
- Blanpain, A., et al. (2015). Compounds and methods for purifying peptides produced by solid phase peptide synthesis. U.S.
- Zhang, Z., et al. (2021). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation.
- Ackaert, C., et al. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. Chimica Oggi-Chemistry Today, 38(2), 22-25.
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
- Junk, L., Ullrich, A., & Kazmaier, U. (2015).
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Yoshimura, Y., et al. (2019). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 144(24), 7356-7363.
-
Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed C(sp 3 )–H arylation of tryptophan: transformation of the directing group into an activated amide - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03440D [pubs.rsc.org]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
Application Notes and Protocols for the Cleavage of Peptides Containing 1-Methyl-Tryptophan
Introduction: The Unique Challenge of 1-Methyl-Tryptophan in Peptide Chemistry
The incorporation of modified amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and cell permeability. 1-methyl-tryptophan (Trp(Me)) is one such modification of significant interest, as the methylation of the indole nitrogen can alter the residue's electronic and steric profile, influencing peptide conformation and interaction with biological targets.
While the synthesis of peptides containing 1-methyl-tryptophan via solid-phase peptide synthesis (SPPS) is relatively straightforward, the final cleavage and deprotection step presents a unique set of challenges. This critical stage, typically mediated by strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from the cleavage of side-chain protecting groups. These electrophilic species can readily modify sensitive residues, with the electron-rich indole ring of tryptophan being a primary target for undesired alkylation and oxidation.
The methylation at the N1 position of the indole ring in 1-methyl-tryptophan introduces an additional layer of complexity. This modification enhances the electron-donating nature of the indole system, potentially increasing its susceptibility to electrophilic attack compared to unmodified tryptophan. Consequently, standard cleavage protocols may not be sufficient to prevent side reactions, leading to a heterogeneous mixture of the desired peptide and various modified byproducts. This necessitates a carefully optimized cleavage cocktail designed to effectively scavenge carbocations while ensuring the stability of the 1-methyl-tryptophan residue.
This application note provides a comprehensive guide to understanding and overcoming the challenges associated with the cleavage of peptides containing 1-methyl-tryptophan. We will delve into the mechanistic basis of potential side reactions and present a detailed, validated protocol for a cleavage cocktail that ensures the integrity of the final peptide product.
Understanding the Mechanism of Side Reactions
During the TFA-mediated cleavage of peptides from the solid support and the removal of acid-labile side-chain protecting groups (e.g., tert-butyl, trityl), a significant concentration of carbocations is generated. The tert-butyl cation, formed from the cleavage of Boc protecting groups and tert-butyl ethers, is a particularly problematic electrophile.
The indole ring of tryptophan is highly nucleophilic and prone to electrophilic substitution, primarily at the C3 position. In the case of 1-methyl-tryptophan, the methyl group at the N1 position further activates the indole ring towards electrophilic attack.
Figure 1: Mechanism of tert-butylation of 1-methyl-tryptophan during TFA cleavage.
The primary side reaction of concern is the alkylation of the 1-methyl-indole ring by carbocations. This can lead to the formation of various isomers, with substitution occurring at different positions on the indole ring, further complicating the purification process. Additionally, oxidation of the indole ring can occur, although the N-methylation may offer some degree of protection against certain oxidative pathways.
Comparative Analysis of Cleavage Cocktails
To mitigate these side reactions, a carefully formulated cleavage cocktail containing a mixture of scavengers is essential. Scavengers are nucleophilic reagents that are more reactive towards the generated carbocations than the sensitive amino acid side chains, effectively "trapping" them before they can modify the peptide.
Here, we present a comparison of common cleavage cocktails and their suitability for peptides containing 1-methyl-tryptophan.
| Reagent Cocktail | Composition (v/v) | Key Scavengers & Their Functions | Suitability for 1-Methyl-Tryptophan |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Water: Scavenges tert-butyl cations. Phenol: Aromatic scavenger for carbocations. Thioanisole: Soft nucleophile, effective for scavenging various carbocations. 1,2-Ethanedithiol (EDT): Strong nucleophile, particularly effective for trityl cations and can reduce methionine sulfoxide. | Recommended. This is a robust, general-purpose cocktail for sensitive residues. The combination of hard and soft nucleophiles provides comprehensive protection against various carbocations that could react with the activated 1-methyl-indole ring. |
| TFA / TIPS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Triisopropylsilane (TIPS): A reducing scavenger that effectively quenches carbocations through hydride transfer. Water: Scavenges tert-butyl cations. | Potentially Suitable, but with Caution. While effective for many peptides, the strong reducing nature of TIPS could potentially lead to undesired side reactions with the 1-methyl-indole ring under prolonged exposure. Optimization of cleavage time is critical. |
| TFA / Water | TFA / Water (95:5) | Water: Acts as a scavenger for tert-butyl cations. | Not Recommended. This cocktail offers minimal protection and is insufficient for the highly activated 1-methyl-tryptophan residue, likely leading to significant alkylation. |
| Recommended Cocktail for Trp(Me) | TFA / Water / EDT / TIS (94:2.5:2.5:1) | Water: Scavenges tert-butyl cations. 1,2-Ethanedithiol (EDT): A potent nucleophilic scavenger. Triisopropylsilane (TIS): A reducing scavenger to capture carbocations. | Highly Recommended. This formulation provides a multi-faceted defense. Water and EDT act as classical nucleophilic scavengers, while the inclusion of a smaller amount of TIS offers a reductive scavenging pathway, providing broad protection for the electron-rich 1-methyl-indole ring. |
Detailed Protocol for Cleavage of 1-Methyl-Tryptophan Containing Peptides
This protocol is optimized for the cleavage of a peptide synthesized on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Materials:
-
Peptide-resin containing 1-methyl-tryptophan
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
1,2-Ethanedithiol (EDT)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Nitrogen line
-
Centrifuge and centrifuge tubes
-
Rotary evaporator (optional)
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin to a suitable reaction vessel.
-
Wash the resin three times with dichloromethane (DCM) to remove any residual solvents from synthesis and to swell the resin.
-
Dry the resin under a stream of nitrogen for 15-30 minutes.
-
-
Preparation of the Cleavage Cocktail:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
For a 0.1 mmol scale synthesis, prepare the following cleavage cocktail in a glass vial:
-
Trifluoroacetic acid (TFA): 4.7 mL
-
Deionized Water: 0.125 mL
-
1,2-Ethanedithiol (EDT): 0.125 mL
-
Triisopropylsilane (TIS): 0.05 mL
-
-
Mix the cocktail gently. The solution should be prepared fresh just before use.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Ensure the resin is fully submerged in the cocktail.
-
Gently agitate the mixture at room temperature for 2-3 hours. A gentle stream of nitrogen can be bubbled through the suspension to ensure mixing and to maintain an inert atmosphere.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through the sintered glass filter into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA (approximately 0.5 mL each) and combine the filtrates.
-
In a separate centrifuge tube, add approximately 10 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. The crude peptide should precipitate as a white solid.
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash. This step is crucial to remove the scavengers and other small molecule impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
-
Post-Cleavage Work-up:
-
The crude peptide can be dissolved in a suitable aqueous buffer (e.g., 10% acetic acid in water) and lyophilized for storage.
-
Analyze the crude peptide by HPLC and mass spectrometry to assess the purity and confirm the molecular weight of the desired product.
-
Figure 2: Experimental workflow for the cleavage of 1-methyl-tryptophan containing peptides.
Conclusion
The successful cleavage of peptides containing the sensitive 1-methyl-tryptophan residue hinges on the careful selection and application of a robust scavenger cocktail. The inherent nucleophilicity of the 1-methyl-indole ring necessitates a multi-component scavenger system to effectively quench the array of carbocations generated during TFA-mediated deprotection. The recommended cocktail of TFA, water, EDT, and a small amount of TIS provides a comprehensive approach to minimizing side reactions and ensuring the integrity of the final peptide product. By following the detailed protocol outlined in this application note, researchers can confidently and reliably obtain high-purity peptides incorporating this valuable modification for their downstream applications in drug discovery and chemical biology.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Peptide research, 3(4), 255–266. [Link]
-
AAPPTEC. "Cleavage Cocktails." [Link]
using Fmoc-1-methyl-DL-tryptophan for protein-protein interaction studies
Application Note: Probing Protein-Protein Interaction Interfaces using Fmoc-1-methyl-DL-tryptophan
Abstract
Tryptophan (Trp) residues are statistically overrepresented at protein-protein interaction (PPI) "hotspots" due to their unique ability to engage in hydrophobic, cation-
Introduction: The Indole N-H as a PPI Linchpin
In many high-affinity PPIs (e.g., p53-MDM2), the tryptophan indole ring is buried within a hydrophobic pocket. While hydrophobic burial is the primary driving force, the indole nitrogen (N1) often forms a critical hydrogen bond with a backbone carbonyl or a side-chain acceptor on the partner protein.
-
Native Trp: Indole N-H is a strong H-bond donor (
). -
1-Methyl-Trp: The N-H is replaced by N-CH
. This abolishes H-bond donor capability and introduces minor steric bulk, but retains -electron density for stacking or cation- interactions.
Strategic Utility: By substituting a critical Trp with 1-Methyl-Trp, researchers can quantify the thermodynamic contribution (
Chemical Specifications & Handling
| Property | Specification | Notes |
| Compound | Fmoc-1-methyl-DL-tryptophan | Racemic mixture of (R) and (S) at |
| Formula | C | MW: 440.5 g/mol |
| Solubility | DMF, NMP (High) | Dissolve at 0.2–0.5 M for SPPS. |
| Stability | Acid Stable | Indole 1-methyl group is stable to TFA cleavage. |
| Chirality | DL (Racemic) | CRITICAL: Incorporation yields a mixture of diastereomeric peptides. |
Experimental Workflow: The "Indole-Scan"
The following workflow describes the synthesis and isolation of peptidomimetics to probe PPIs.
Figure 1: Workflow for utilizing racemic Fmoc-1-methyl-DL-tryptophan in peptide synthesis to isolate specific stereoprobes for PPI analysis.
Detailed Protocol: SPPS with Racemic Fmoc-1-Me-DL-Trp
Objective: Synthesize a peptide library containing 1-methyl-Trp and separate the resulting diastereomers to evaluate the stereochemical and hydrogen-bonding requirements of the interface.
Step 1: Coupling Reaction
Unlike N-methylated backbone residues (which are sterically hindered), the 1-methyl group is on the indole side chain. Standard coupling protocols are generally sufficient, but double coupling is recommended to ensure high yield given the racemic nature of the building block.
-
Reagents:
-
Resin: Rink Amide MBHA (for C-term amides) or Wang (for C-term acids).
-
Activator: HCTU or HATU (0.5 M in DMF).
-
Base: DIPEA (2.0 M in NMP).
-
Amino Acid: Fmoc-1-methyl-DL-tryptophan (0.2 M in DMF).
-
-
Procedure:
-
Swell resin in DMF for 20 min.
-
Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash 5x DMF.
-
Coupling: Add 5 eq. Amino Acid, 5 eq. HCTU, and 10 eq.[1] DIPEA.
-
Shake at room temperature for 45–60 minutes .
-
Wash: 5x DMF.
-
Optional: Repeat coupling step (Double Couple) to ensure >99% incorporation.
-
Step 2: Cleavage and Work-up
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H
O. Note: Avoid EDT (ethanedithiol) if possible, as it is odorous, though it protects Trp from oxidation. The 1-methyl group makes the indole ring slightly more electron-rich, so TIS is essential to scavenge carbocations. -
Time: 2–3 hours at room temperature.
-
Precipitation: Cold diethyl ether.
Step 3: Separation of Diastereomers (Critical)
Since the starting material was DL , the crude product contains two peptide species:
-
Peptide with L -1-Me-Trp
-
Peptide with D -1-Me-Trp
These are diastereomers (assuming the peptide contains other chiral L-amino acids). They will have different physical properties and can be separated by Reverse-Phase HPLC.
-
Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: Shallow gradient is required for separation.
-
Example: If the peptide elutes at ~40% B, run a gradient of 30% to 50% B over 40 minutes (0.5% B/min).
-
-
Detection: UV at 220 nm (peptide bond) and 280 nm (Indole absorption).
-
Identification:
-
The L-isomer typically elutes differently than the D-isomer. In amphipathic helices, the D-isomer often disrupts the helix and elutes earlier (lower hydrophobicity), whereas the L-isomer forms the stable secondary structure and elutes later. However, this must be empirically verified.
-
Action: Collect both major peaks separately. Analyze by LC-MS (mass will be identical) and Circular Dichroism (CD) to assess secondary structure.
-
Application Note: Interpreting Binding Data
Once the L- and D-variants are purified, perform a binding assay (e.g., Fluorescence Polarization against the target protein).
Scenario A: The "Hydrogen Bond Knockout"
-
Observation: The L-1-Me-Trp peptide shows a drastic loss in affinity (
increases >10-fold) compared to the native L-Trp peptide.
Scenario B: The "Hydrophobic Enhancement"
-
Observation: The L-1-Me-Trp peptide retains or improves affinity compared to the native.
-
Conclusion: The N-H hydrogen bond is not critical. The interaction is likely driven by hydrophobic burial. The added methyl group may fill a small hydrophobic void, improving
via the hydrophobic effect.
Scenario C: Stereochemical Probe (D-isomer)
-
Observation: The D-1-Me-Trp peptide shows altered activity.[1]
References
-
Hu, Z., et al. (2022).[2] "The Role of Tryptophan in
Interactions in Proteins: An Experimental Approach." Journal of the American Chemical Society. Link -
Koeppe, R. E., et al. (2008). "The Preference of Tryptophan for Membrane Interfaces: Insights from N-methylation of Tryptophans in Gramicidin Channels." Biochemistry. Link
-
Chattopadhyay, A., et al. (2006). "Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels." Biophysical Journal. Link
-
Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols." Technical Library. Link
Sources
Application Notes and Protocols: Fmoc-1-methyl-DL-tryptophan in the Synthesis of Bioactive Peptides
Abstract
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties. N-methylation, in particular, is a widely adopted modification to improve metabolic stability, cell permeability, and receptor affinity. This guide focuses on Fmoc-1-methyl-DL-tryptophan, a unique building block where the methyl group is positioned on the indole nitrogen of the tryptophan side chain. This modification preserves the peptide backbone's native conformation while introducing significant changes to the electronic and steric properties of the side chain, making it a valuable tool for modulating biological activity. We provide a detailed exploration of its application in Fmoc-based solid-phase peptide synthesis (SPPS), including field-proven protocols, mechanistic insights, and a discussion of the biological implications for researchers in drug development and chemical biology.
Introduction: The Strategic Value of Side-Chain Methylation
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, native peptides often suffer from poor metabolic stability and low oral bioavailability.[1] Chemical modifications are frequently employed to overcome these limitations. The incorporation of N-methylated amino acids can enhance proteolytic resistance and improve pharmacokinetic profiles.[2][3]
While Nα-methylation (on the backbone amide) is a common strategy, it introduces significant steric hindrance that can complicate peptide synthesis and alter backbone conformation.[4] In contrast, methylation on a side chain, such as with Fmoc-1-methyl-DL-tryptophan, offers a more subtle approach. The tryptophan residue is crucial for various biological functions, and its modification can have profound effects.[5] Specifically, 1-methyl-tryptophan is known as a potent modulator of the kynurenine pathway, a critical metabolic route involved in immune regulation.[6][7] It acts as a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[8][9]
This application note serves as a comprehensive guide for the seamless incorporation of Fmoc-1-methyl-DL-tryptophan into peptide sequences using the robust and versatile Fmoc solid-phase peptide synthesis (SPPS) methodology.[10]
Physicochemical Properties of Fmoc-1-methyl-DL-tryptophan
A thorough understanding of the building block's properties is essential for successful synthesis. The key characteristics of Fmoc-1-methyl-DL-tryptophan are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₆N₂O₄ | PubChem |
| Molecular Weight | 466.5 g/mol | PubChem |
| Appearance | White to off-white powder | Supplier Data |
| Solubility | Soluble in DMF, NMP, DCM | Supplier Data |
| Purity (Typical) | ≥ 99.0% | [11] |
| Enantiomeric Purity | As a DL-mixture, it contains both D and L isomers. | N/A |
Note on Chirality: This guide utilizes the DL-racemic mixture. If a specific stereoisomer (D or L) is required for biological activity, the corresponding enantiomerically pure starting material should be sourced. The synthesis protocols remain identical.
The Fmoc/tBu Synthesis Strategy: A Workflow Overview
Fmoc SPPS is the predominant method for peptide synthesis, prized for its mild reaction conditions.[10][12] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[13] A typical cycle consists of two main steps: (1) removal of the temporary Fmoc protecting group with a base (deprotection) and (2) formation of a new peptide bond with the incoming activated amino acid (coupling).[14][15]
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Incorporating Fmoc-1-methyl-DL-tryptophan
This protocol provides a robust methodology for the manual synthesis of peptides containing 1-methyl-tryptophan. The procedure is based on standard Fmoc/tBu chemistry.
Rationale: The methylation on the indole nitrogen does not create the significant steric hindrance seen with Nα-methylated amino acids. Therefore, standard, highly efficient coupling reagents like HATU are sufficient for achieving excellent coupling yields without requiring extended reaction times or specialized activators.[3]
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-1-methyl-DL-tryptophan.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Experimental Workflow
The following steps detail a single coupling cycle for Fmoc-1-methyl-DL-tryptophan.
Caption: Step-by-step workflow for the incorporation of Fmoc-1-methyl-DL-tryptophan.
Step-by-Step Methodology
(Based on a 0.1 mmol synthesis scale)
-
Resin Preparation & Deprotection:
-
Place the peptide-resin from the previous cycle in a reaction vessel.
-
Add 20% piperidine in DMF (2 mL). Agitate for 5-7 minutes.
-
Drain the solution. Repeat the piperidine treatment for another 5-7 minutes. This two-step deprotection ensures complete removal of the Fmoc group.[14]
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-1-methyl-DL-tryptophan (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (1.5 mL).
-
Add DIPEA (0.8 mmol, 8 eq.). The solution may change color.
-
Allow the mixture to pre-activate for 2 minutes. This step forms the highly reactive acyl-active ester intermediate, ensuring a rapid and efficient reaction.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Post-Coupling Wash and Monitoring:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL) followed by DCM (3 x 2 mL) to remove unreacted reagents and byproducts.
-
Self-Validation: Perform a qualitative test to confirm reaction completion. The Kaiser test (for primary amines) will be negative. A Chloranil test can be used to confirm the presence of a secondary amine (the newly coupled residue). A negative test indicates a successful coupling.[16]
-
If the test is positive (incomplete coupling), a second coupling (recoupling) step can be performed by repeating step 2.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling cycle for the subsequent amino acids in your sequence.
-
Final Cleavage and Peptide Purification
Once the synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.
-
Procedure:
-
Wash the final peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O. Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail (2-3 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Causality of Scavengers: TIS is a crucial scavenger that captures the cationic species (e.g., t-butyl cations from Boc or Pbf groups) generated during cleavage.[17] These cations would otherwise irreversibly modify the electron-rich indole ring of tryptophan. The 1-methyl group does not significantly alter this susceptibility.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (LC-MS).
-
Biological Context: 1-Methyl-Tryptophan as an Immunomodulator
The incorporation of 1-methyl-tryptophan is not merely a strategy to enhance stability; it is a method to imbue peptides with specific biological activities. 1-MT is a well-characterized inhibitor of IDO1, an enzyme that catabolizes tryptophan into kynurenine.[7] In many tumors, IDO1 is overexpressed, leading to tryptophan depletion and kynurenine accumulation in the microenvironment. This suppresses T-cell function and allows the tumor to evade the immune system.[9]
By incorporating 1-MT into a peptide (e.g., a tumor-homing peptide), researchers can develop targeted agents that locally inhibit IDO1, potentially restoring anti-tumor immunity.
Caption: Inhibition of the IDO1 enzyme by 1-methyl-tryptophan blocks the immunosuppressive kynurenine pathway.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Inefficient activation. 2. Steric hindrance from preceding residue. 3. Aggregation of peptide chain. | 1. Ensure reagents (especially HATU) are fresh and anhydrous. 2. Double the coupling time to 4 hours. 3. Perform a second coupling (recouple) before proceeding. |
| Low Final Yield | 1. Premature chain termination (incomplete coupling). 2. Loss of peptide during cleavage/precipitation. 3. Diketopiperazine formation at the dipeptide stage. | 1. Use a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines. 2. Ensure ether is sufficiently cold for precipitation; minimize wash steps. 3. If the sequence is prone to this side reaction, couple the third amino acid quickly after deprotecting the second.[18] |
| Side Products in MS | 1. Incomplete removal of side-chain protecting groups. 2. Alkylation of tryptophan side chain during cleavage. | 1. Extend cleavage time to 4 hours. 2. Increase the amount of scavenger (TIS) in the cleavage cocktail to 5%. Ensure the cocktail is freshly prepared. |
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4).
- Chem-Impex. (n.d.). Na-Fmoc-Na-methyl-L-tryptophan.
- Metghalchi, S., et al. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Hou, D. Y., et al. (2007). Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. Cancer Chemotherapy and Pharmacology.
- Metghalchi, S., et al. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. PMC - NIH.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. ResearchGate.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- By Inquisition. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube.
- Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Jürgens, B., et al. (2012). Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase. PMC - NIH.
- PubChem. (n.d.). Fmoc-7-methyl-DL-tryptophan. National Center for Biotechnology Information.
- aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Cheung, R. C. F., Ng, T. B., & Wong, J. H. (2015). Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI.
- Iris Biotech GmbH. (n.d.). FMOC STANDARD AMINO ACIDS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 7. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. bachem.com [bachem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-1-methyl-DL-tryptophan Cleavage Protocols
Executive Summary: The Chemistry of Failure
Why do side reactions occur despite the 1-methyl protection?
A common misconception among researchers is that 1-methyl-tryptophan (1-Me-Trp) is immune to the side reactions that plague native Tryptophan.[1] While the methyl group at the
In fact, the indole ring remains an electron-rich system.[1] During Trifluoroacetic Acid (TFA) cleavage, protecting groups from other amino acids (Boc, tBu, Trt, Pbf) are removed, generating highly reactive carbocations.[1][2] These electrophiles attack the carbon positions of the indole ring (typically C2, C5, or C7), leading to permanent adducts.[1]
Key Insight: The 1-methyl group exerts a weak inductive electron-donating effect (+I), which can theoretically maintain or slightly enhance the nucleophilicity of the ring carbons compared to native Trp, making effective scavenging cocktails critical.[1]
Visualizing the Problem (Mechanism)
The following diagram illustrates the mechanistic pathway of side-reactions during cleavage.
Figure 1: Mechanistic pathways leading to 1-Me-Trp degradation during TFA cleavage.[1] Note that the 1-Methyl group protects the Nitrogen but leaves Carbon sites exposed.
Troubleshooting Guide (FAQ)
Issue 1: Mass Spectrum shows +56 Da, +112 Da peaks
Diagnosis:
-
Why it happens: The scavenger concentration was insufficient to trap the massive release of t-butyl cations, or the reaction volume was too low.
-
Solution:
Issue 2: Mass Spectrum shows +252.3 Da peaks
Diagnosis: Pbf Sulfonation If your peptide contains Arginine(Pbf), the Pbf protecting group forms a stable sulfonyl cation upon cleavage.[1] This is a "hard" electrophile that aggressively modifies the Trp ring.[1]
-
Why it happens: Pbf removal is slow and generates a long-lived electrophile.[1]
-
Solution:
-
Use Fmoc-Arg(Pmc) instead? No. Pmc is worse.[1]
-
Extend Reaction Time? Caution. While Pbf removal needs time, longer exposure increases Trp alkylation risk.[1]
-
The Fix: Ensure Thioanisole is present.[1][3][4] It accelerates Pbf removal and scavenges the resulting ion.[1] Alternatively, use Fmoc-Trp(Boc) analogs if available (though 1-Me-Trp(Boc) is rare/expensive, this is the standard fix for native Trp).[1]
-
Issue 3: Mass Spectrum shows +16 Da or +32 Da
Diagnosis: Oxidation The indole ring is oxidized to 1-methyl-oxindolyl-alanine.[1]
-
Why it happens: Presence of dissolved oxygen in the TFA or old scavengers.
-
Solution:
-
Fresh Scavengers: Ensure EDT (Ethanedithiol) or DTT (Dithiothreitol) are fresh.[1]
-
Nitrogen Flush: Bubble nitrogen through the cleavage cocktail for 5 minutes before adding the resin.
-
Optimized Experimental Protocols
The "Golden Standard" Cocktail: Reagent K
For peptides containing 1-Me-Trp, especially those with Cys, Met, or Arg(Pbf), standard TFA/Water/TIS cocktails are often insufficient.[1]
Composition (Volume %):
| Component | Percentage | Function |
|---|---|---|
| TFA | 82.5% | Cleavage & Deprotection |
| Phenol | 5.0% | Traps t-Butyl cations (Protects Trp/Tyr) |
| Thioanisole | 5.0% | Accelerates Pbf removal; Traps cations |
| Water | 5.0% | Hydrolyses cations; Moderates acidity |
| EDT | 2.5% | Critical: Prevents oxidation & alkylation |[1][4][5]
Step-by-Step Workflow:
-
Preparation: Premix Phenol, Thioanisole, Water, and EDT.[1][3][4][5] Add TFA last. Warning: EDT smells potent; work in a fume hood.[1]
-
Cooling: Pre-chill the cocktail to 0°C.
-
Addition: Add cold cocktail to the resin (15 mL/g resin).
-
Reaction: Allow to warm to Room Temperature. Agitate gently for 2–3 hours.
-
Note: If the sequence has >3 Arg(Pbf) residues, extend to 4 hours, but monitor for alkylation.[1]
-
-
Precipitation: Filter resin and drop filtrate directly into cold Diethyl Ether (ratio 1:10).
-
Wash: Centrifuge, decant, and wash the pellet 3x with cold ether to remove the scavengers (especially the phenol).[1]
Alternative: "Odorless" Cocktail (Reagent B optimized)
If EDT cannot be used due to lab restrictions:
-
TIPS (Triisopropylsilane): 5%[1]
-
Water: 2%[1]
-
Note: This is less effective against oxidation than Reagent K.[1]
Diagnostic Decision Tree
Use this flow to determine your next experimental step.
Figure 2: Diagnostic logic for identifying and resolving cleavage-related impurities.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][4] International Journal of Peptide and Protein Research, 36(3), 255–266.[1][4] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1] Chemical Reviews, 109(6), 2455–2504.[1] Link[1]
-
Lundt, B. F., et al. (1978). Selective removal of the N alpha-benzyloxycarbonyl group in peptide synthesis.[1] International Journal of Peptide and Protein Research, 12(5), 258-268.[1] (Foundational work on scavenger mechanisms). Link
-
Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.[1] Link
Sources
optimizing coupling time for Fmoc-1-methyl-DL-tryptophan
Technical Guide: Optimizing Coupling Time for Fmoc-1-methyl-DL-tryptophan
Introduction: Defining the Challenge
Welcome to the Technical Support Center. You are likely here because you are incorporating Fmoc-1-methyl-DL-tryptophan (Fmoc-Trp(1-Me)-OH) into a peptide sequence and need to ensure high coupling efficiency without compromising the integrity of your synthesis.
Critical Definition Check: Before proceeding, we must verify the chemical identity.
-
Target Molecule:
-methyl-tryptophan (Indole-1-methyl). This molecule carries a methyl group on the indole nitrogen.[1][2][] -
Common Confusion: This is NOT
-methyl-tryptophan. -methyl amino acids possess a secondary alpha-amine and are notoriously difficult to couple to. -
Implication: Fmoc-Trp(1-Me)-OH has a primary alpha-amine. Therefore, the coupling difficulty is governed by side-chain steric bulk and hydrophobicity , not by the nucleophilicity of the amine.
The "DL" designation indicates a racemic mixture. Be aware that if your peptide chain contains other chiral centers, coupling this residue will generate a mixture of diastereomers (e.g., L-L and L-D sequences) which may require HPLC separation.
Module 1: Optimized Coupling Protocol
Standard coupling protocols (e.g., HBTU/DIPEA, 30 min) often result in deletion sequences when applied to bulky tryptophan derivatives, particularly in hydrophobic regions.
Recommended Reagent System
We recommend switching from aminium salts (HBTU/HATU) to a carbodiimide/oxime system for this specific residue to balance activation speed with low racemization risk (though less critical for DL, it preserves the integrity of the previous amino acid).
| Component | Recommendation | Rationale |
| Activator | DIC (Diisopropylcarbodiimide) | Forms a soluble urea byproduct in DMF; avoids the risk of guanidinylation associated with uronium salts. |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Superior to HOBt/HOAt in suppressing racemization and increasing coupling rate for bulky residues. |
| Base | Collidine (2,4,6-Trimethylpyridine) | A weaker, non-nucleophilic base that minimizes base-catalyzed side reactions (like aspartimide formation) during longer couplings. |
| Solvent | DMF (Dimethylformamide) | Standard.[4][5][6] Use NMP if the sequence is known to aggregate. |
The Protocol: Double Coupling Strategy
For Fmoc-Trp(1-Me)-OH, a single long coupling is inferior to two shorter couplings ("Double Coupling"). This replenishes fresh reagents and drives the equilibrium forward.
Step-by-Step Workflow:
-
Resin Prep: Swell resin in DMF for 20 min. Drain.
-
Activation (In Vial):
-
Dissolve 5.0 eq Fmoc-Trp(1-Me)-OH in DMF.
-
Add 5.0 eq Oxyma Pure.
-
Add 5.0 eq DIC.
-
Pre-activate for 2-3 minutes.
-
-
Coupling 1: Add mixture to resin. Agitate for 45 minutes at Room Temperature (RT). Drain.
-
Coupling 2: Repeat step 2 and 3 with fresh reagents for another 45 minutes .
-
Wash: Wash resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform Kaiser Test (see Module 3).
Module 2: Time vs. Temperature Optimization
Users often ask if they can accelerate this process using microwave irradiation or elevated temperature.
Q: Can I use microwave heating (75°C) to shorten the coupling time? A: Proceed with Caution. While 1-methyl-Trp is more stable than unsubstituted Trp, tryptophan derivatives are generally prone to side reactions at high temperatures, particularly in acidic or oxidative environments.
-
Risk: High temperature can promote racemization of the anchoring amino acid (the one before Trp) due to the basic conditions of coupling.
-
Recommendation: If using microwave, limit temperature to 50°C and time to 10 minutes . Do not exceed 75°C.
Q: How long is "too long" for room temperature coupling? A: Avoid coupling times > 4 hours. Extended exposure to basic activation mixtures can lead to:
-
Fmoc cleavage: Slow premature removal of the Fmoc group by the base (DIPEA/Collidine), leading to double insertion (Fmoc-Trp-Trp-...).
-
Aggregation: The longer the resin sits, the more time the peptide chains have to form intermolecular hydrogen bonds (beta-sheets), collapsing the resin.
Module 3: Monitoring & Troubleshooting
Visualizing the Decision Process
Caption: Decision tree for selecting coupling conditions based on sequence difficulty and monitoring results.
FAQ: Troubleshooting Low Yields
Q: The Kaiser test is slightly positive (faint blue) after double coupling. What now? A: This indicates incomplete coupling, likely due to steric hindrance or aggregation.
-
Do NOT deprotect.
-
Acetylation (Capping): Cap unreacted amines with Acetic Anhydride/DIPEA/DMF for 10 mins. This terminates the deletion sequence (making it easier to purify later) rather than growing a "deletion mutant."
-
Alternative Test: If the resin is Proline or N-methylated, Kaiser test fails. Use the Chloranil Test or p-Nitrophenol ester test .
Q: My final peptide mass is +14 Da higher than expected. A: This is likely Methylation of the indole ring, but since you are using 1-methyl-Trp, this is expected.
-
Wait, did you mean +56 Da? That would be t-Butyl alkylation (from cleavage).
-
Did you mean +12 Da? That could be a methylene bridge formation (from formaldehyde in poor quality DMF).
-
Verification: Ensure you calculated the molecular weight based on the methyl-Trp (MW ~218.25 for the residue), not standard Trp.
Module 4: Post-Coupling & Cleavage[4]
The 1-methyl group on the indole nitrogen (
The Mechanism of Protection: Standard Tryptophan is electron-rich. During TFA cleavage, protecting groups (Pbf, tBu, Trt) form carbocations that love to attack the indole ring (positions 2, 5, or 7), causing permanent alkylation.
-
1-Methyl-Trp Advantage: The methyl group at
slightly alters the electron density and sterically hinders the approach of bulky carbocations, making it more resistant to alkylation than unprotected Trp.
Recommended Cleavage Cocktail: Despite the stability, use scavengers to be safe.
-
Reagent K equivalent: 92.5% TFA, 2.5% TIS (Triisopropylsilane), 2.5% EDT (Ethanedithiol), 2.5% Water.[7]
-
Note: EDT is smelly but essential for Trp-containing peptides to prevent oxidation and alkylation.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development.
-
Chem-Impex International. (n.d.). N-alpha-Fmoc-N-in-methyl-L-tryptophan Product Data.
-
Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.
-
PubChem. (n.d.).[2] 1-Methyltryptophan Compound Summary. [8]
Sources
- 1. 1-Methyltryptophan | C12H14N2O2 | CID 98112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 1-Methyltryptophan - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions
Topic: Impact of Steric Hindrance from 1-Methyl (Ortho/N-Methyl) Groups on Coupling Efficiency Ticket ID: #SH-1M-COUPLING Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ortho-Wall" Problem
In organic synthesis and drug discovery, the "1-methyl" group—often referring to ortho-substitution in biaryl coupling or N-methylation in peptide synthesis—acts as a kinetic gatekeeper. While it does not chemically deactivate the reactive center, it imposes a massive steric penalty on the transition state.
-
In Cross-Coupling (Suzuki/Buchwald): An ortho-methyl group hinders the transmetallation step (Suzuki) or reductive elimination (Buchwald) by preventing the optimal planar alignment required for orbital overlap.
-
In Peptide Synthesis: An N-methyl group on the backbone creates a "neopentyl-like" steric clash, making the nucleophilic attack of the amine onto the incoming activated ester up to 100x slower than primary amines.
This guide provides the specific ligands, reagents, and protocols required to breach this steric wall.
Module A: Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
The Mechanistic Bottleneck
In sterically hindered couplings, the standard catalytic cycle fails at the Transmetallation or Reductive Elimination stage. The 1-methyl group creates a "cone of exclusion" that blocks the approach of the boronic acid or amine.
Figure 1: The steric bottleneck in Pd-catalyzed coupling occurs primarily at transmetallation for Suzuki reactions involving ortho-substituted arenes.
Recommended Systems
| Reaction Type | Substrate Challenge | Recommended Ligand/Catalyst | Base & Solvent | Why? |
| Suzuki-Miyaura | 1-Methyl (Ortho) Boronic Acid | SPhos or XPhos (Pd-G3/G4) | K₃PO₄ / Toluene:Water (10:1) | SPhos creates a "pocket" that accommodates the methyl group while protecting Pd. |
| Suzuki-Miyaura | Di-ortho substitution (2,6-dimethyl) | AntPhos | K₃PO₄ / Xylenes (130°C) | AntPhos is rigid and prevents β-hydride elimination, crucial for extreme bulk. |
| Buchwald-Hartwig | Ortho-Methyl Aryl Halide + Primary Amine | BrettPhos | NaOtBu / Dioxane | BrettPhos is optimized to prevent binding of the amine to the metal center in a non-productive mode. |
| Buchwald-Hartwig | Ortho-Methyl Aryl Halide + Secondary Amine | RuPhos | LiHMDS / THF | RuPhos promotes the difficult reductive elimination step in crowded systems. |
Module B: Peptide Coupling (N-Methyl Amino Acids)
The N-Methyl Challenge
Coupling to an N-methyl amino acid (e.g., in Cyclosporine synthesis) is difficult; coupling between two N-methyl amino acids is one of the hardest transformations in peptide chemistry. The methyl group forces the backbone into a cis-conformation and blocks the nucleophile.
Protocol: The "Power Coupling" Method
Standard carbodiimides (DIC/HOBt) will result in <10% yield.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for extreme hindrance.
-
Solvent: DMF or NMP (NMP swells resin better for hydrophobic sequences).
Step-by-Step Protocol:
-
Pre-Activation: Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in dry NMP. Add DIEA (8 eq).[1][2] Shake for exactly 30 seconds . (Do not over-activate; HATU degrades quickly).
-
Coupling: Add mixture to resin.
-
Conditions:
-
Standard: Shake 2 hours at RT.
-
Difficult: Microwave irradiation at 75°C for 10 mins (Power: 25W).
-
-
Re-Coupling (Double Couple): Drain, wash with DMF, and repeat steps 1-3.
-
Capping: Acetylate unreacted amines immediately to prevent deletion sequences.
Troubleshooting Guide (FAQ Style)
Q1: I am seeing 0% conversion in my Suzuki coupling of 2-methylphenylboronic acid. The starting material is intact.
-
Diagnosis: The catalyst failed to activate, or the oxidative addition didn't happen.
-
Fix:
-
Switch from Pd(PPh₃)₄ to a precatalyst like XPhos Pd G4 . PPh₃ is too sterically crowded to allow the hindered substrate to bind.
-
Ensure your base is aqueous (e.g., 3M K₃PO₄). The boronate must form a boronate-hydroxy species to transmetallate.
-
Q2: I observe significant dehalogenation (Ar-H) instead of the coupled product.
-
Diagnosis: This is a "Protodehalogenation" side reaction. The Pd-Ar species waits too long for the hindered boronic acid; it grabs a hydride from the solvent or ligand instead.
-
Fix:
-
Increase concentration of the boronic acid (1.5 eq -> 2.5 eq).
-
Switch solvent to Toluene (less likely to donate hydride than THF/Isopropanol).
-
Use AntPhos , which is specifically designed to suppress this pathway.[3]
-
Q3: My peptide coupling to N-Me-Ala turned the resin black/brown.
-
Diagnosis: Over-activation or base-induced racemization/decomposition.
-
Fix:
-
Reduce microwave temperature to 50°C.
-
Switch from HATU to PyAOP or COMU (less prone to side reactions with N-methyls).
-
Use collidine (TMP) instead of DIEA; it is a milder base that reduces epimerization.
-
Decision Tree: Selecting the Right Ligand
Use this logic flow to select the correct catalytic system for your hindered substrate.
Figure 2: Ligand selection logic based on substrate substitution pattern.
References
-
Buchwald Ligands (SPhos/XPhos): Altman, R. A., et al. "Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides with Arylboronic Acids." Journal of the American Chemical Society, 2007.[4]
-
AntPhos for Extreme Hindrance: Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[3] Organic Letters, 2012.
-
Peptide Coupling (HATU/N-Methyl): Albericio, F., et al. "Peptide Synthesis: Chemical Methods." Chemical Reviews, 2011.
-
Buchwald-Hartwig Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Sources
Technical Support Center: Optimizing Fmoc Deprotection for Modified Tryptophan
Status: Operational Ticket ID: OPT-TRP-KIN-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Standard Fmoc deprotection protocols (20% piperidine in DMF) often fail when applied to modified tryptophan residues (e.g., N-methyl-Trp, halo-Trp, or C2-substituted Trp). These failures manifest as incomplete deprotection (due to steric hindrance) or degradation (due to electronic instability of the indole ring).
This guide provides a self-validating kinetic optimization framework. We move beyond "standard recipes" to a logic-based selection of deprotection cocktails (DBU vs. Piperazine) and real-time monitoring strategies.
Module 1: The Kinetic Engine (Base Selection)
The Challenge: Sterics vs. Stability
Modified tryptophan residues present a dichotomy:
-
Kinetic Resistance: Bulky modifications (e.g., N-methyl-Trp) create steric clashes that slow the removal of the Fmoc group, leading to deletion sequences (
impurities). -
Chemical Instability: Electron-rich or electron-poor indole modifications render the ring susceptible to side reactions (alkylation, oxidation) or base-catalyzed degradation during prolonged exposure to strong bases.
The Solution: The "2/5" Cocktail
For modified Trp, we recommend shifting from 20% Piperidine to a 2% DBU / 5% Piperazine system.
| Parameter | Standard (20% Piperidine) | Optimized (2% DBU / 5% Piperazine) | Mechanism of Action |
| pK_a (Conj. Acid) | ~11.1 | ~12.0 (DBU) | DBU is a non-nucleophilic superbase that accelerates proton abstraction (E1cB mechanism). |
| Nucleophilicity | High | Moderate (Piperazine) | Piperazine acts as the scavenger for the dibenzofulvene (DBF) byproduct. |
| Kinetics ( | 3–5 min | < 1 min | DBU drives the rate-limiting step; Piperazine prevents the back-reaction. |
| Side Reactions | High (Aspartimide, Racemization) | Low | Lower total base concentration reduces base-catalyzed racemization and aspartimide formation. |
| Suitability | Native Trp | Modified Trp (N-Me, Halo) | Ideal for sterically hindered residues. |
Decision Logic: Selecting Your Cocktail
Figure 1: Decision matrix for selecting the appropriate deprotection base based on the physicochemical properties of the modified tryptophan.
Module 2: Experimental Protocols
Protocol B: The Kinetic Boost (For Bulky/N-Methyl Trp)
Use this for N-methyl-Trp or when previous syntheses showed deletion sequences at the Trp site.
Reagents:
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Scavenger: Piperazine (anhydrous).
-
Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for bulky residues due to better swelling properties.
Step-by-Step Workflow:
-
Preparation: Dissolve 2 mL DBU and 5 g Piperazine in NMP to a final volume of 100 mL. (Solution is stable for 1 week at 4°C).
-
Swelling: Swell resin in DCM for 15 min, then wash 3x with NMP.
-
Short Deprotection (Flash): Add cocktail (5 mL/g resin). Agitate for 2 minutes . Drain.
-
Why? Removes 80% of Fmoc and washes away generated DBF before it can re-attach.
-
-
Long Deprotection (Completion): Add fresh cocktail. Agitate for 8 minutes . Drain.
-
Wash: Wash 5x with NMP, 3x with DCM.
-
Validation: Perform the Chloranil Test (see FAQ). Note: Kaiser test is unreliable for secondary amines like N-methyl-Trp.
Protocol C: The Soft Touch (For Sensitive/Halo-Trp)
Use this for 5-hydroxy-Trp or Chloro-Trp where base-catalyzed degradation is a risk.
Reagents:
-
Base: Piperazine (10% w/v).
-
Additive: 0.1 M HOBt (1-Hydroxybenzotriazole).[1]
-
Solvent: DMF.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 g Piperazine and 1.35 g HOBt in 100 mL DMF.
-
Why HOBt? It suppresses aspartimide formation and buffers the pH slightly to protect the sensitive indole ring.
-
-
Deprotection: Treat resin 2 x 10 minutes.
-
Wash: Extensive washing (7x DMF) is critical as piperazine is harder to remove than piperidine.
Module 3: Troubleshooting & FAQs
Q1: My modified Trp sequence shows a "deletion" (n-1) impurity. Is the coupling or deprotection failing?
Diagnosis: It is likely the deprotection of the preceding amino acid or the modified Trp itself. The Fix:
-
If the deletion is of the modified Trp: The coupling failed. Use HATU/HOAt at 50°C.
-
If the deletion is after the modified Trp (the next AA is missing): The Fmoc group on the modified Trp was not removed due to steric bulk.
-
Action: Switch to Protocol B (DBU/Piperazine) . The DBU is small enough to access the hindered Fmoc carbonyl.
-
Q2: I see a +56 Da or +170 Da mass shift on my Trp residue. What is this?
Diagnosis:
-
+56 Da: tert-butyl alkylation of the indole ring. This happens during cleavage , not deprotection.
-
Fix: Ensure you used Fmoc-Trp(Boc)-OH.[2] The Boc group protects the indole during synthesis and leaves as a stable carbamate during cleavage.
-
-
+178 Da (approx): Dibenzofulvene (DBF) adduct. The DBF byproduct from Fmoc removal reacted with the indole.
-
Fix: Your scavenger (piperidine/piperazine) concentration was too low, or washing was insufficient. Increase flow rate or wash volume immediately after deprotection.
-
Q3: Can I use UV monitoring for modified Trp?
Yes, but with calibration. Modified Trp residues often have intrinsic absorbance that overlaps with the Fmoc-piperidine adduct (301 nm / 312 nm). Protocol:
-
Collect the deprotection waste.
-
Measure Absorbance at 312 nm (specific to the fulvene adduct).
-
Baseline Correction: Measure the absorbance of the protected peptidyl-resin wash before adding base to account for the modified Trp's background signal.
Q4: Why not just use 50% Piperidine for sterically hindered Trp?
Do not do this. Increasing piperidine concentration increases the dielectric constant and basicity, promoting racemization (conversion of L-Trp to D-Trp) and aggregation . DBU is a "sharper" tool—it increases basicity (pKa) without significantly altering the solvent polarity or nucleophilicity profile.
Module 4: Mechanism of Action
Understanding the pathway allows you to predict failures.
Figure 2: The E1cB elimination pathway. Note the competition between Scavenging (desired) and Indole Attack (side reaction).
References
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[3][4] RSC Advances, 5(127), 104417-104425. Link
-
Li, Z., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[5][6] ACS Omega, 7(14), 11849–11857. Link
-
Giraud, M., Cavelier, F., & Martinez, J. (1999).[7] A side-reaction in the SPPS of Trp-containing peptides.[7][8][9] Journal of Peptide Science, 5(10), 457-461.[8] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][2][6][9][10][11][12][13] Chemical Reviews, 109(6), 2455-2504. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. renyi.hu [renyi.hu]
- 11. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methyl-Tryptophan (1-Me-Trp) Containing Peptides
Introduction: The "Bulky" Indole Challenge
Peptides containing 1-methyl-tryptophan (1-Me-Trp) are frequently synthesized to inhibit the kynurenine pathway (specifically Indoleamine 2,3-dioxygenase, IDO) or to improve metabolic stability against proteases.
However, the introduction of the methyl group on the indole nitrogen (
This guide provides a self-validating troubleshooting framework to overcome these hurdles.
Module 1: Chromatographic Anomalies (The "Ghost Peak" Phenomenon)
Symptom: Your HPLC trace shows a split peak (doublet), a "shoulder," or an unusually broad plateau, despite the mass spectrum (MS) confirming a single purity mass.
Expert Insight (Causality):
Unlike native Trp, 1-Me-Trp introduces significant steric hindrance. This restricts the rotation around the peptide backbone (specifically the
Troubleshooting Guide: Distinguishing Rotamers from Impurities
| Diagnostic Step | Observation | Conclusion | Action Required |
| Re-injection | Isolate "Peak A" and re-inject immediately. | "Peak A" splits back into "Peak A + Peak B". | Confirmed Rotamer. The peaks are chemically identical conformers. |
| Thermal Shift | Run the column at 60°C instead of RT. | The two peaks coalesce into one sharp peak. | Confirmed Rotamer. Heat increases the rate of interconversion ( |
| pH Shift | Change buffer pH (e.g., pH 2.0 | Peak ratio changes, but separation remains. | Likely Rotamer. pH affects the energetic stability of conformers. |
| Mass Check | MS of Peak A vs. Peak B. | Identical Mass ( | Rotamer OR D-Isomer. (See Module 3 for Racemization). |
Protocol: Thermal Dynamic HPLC Profiling
Use this protocol to validate peak coalescence.
-
Baseline Run: Equilibrate C18 column at 25°C . Inject 10 µL of crude peptide. Record chromatogram.
-
Thermal Ramp: Increase column oven temperature to 45°C . Allow 15 min equilibration. Reinject.
-
Max Temp: Increase to 60°C (ensure column stability limit is not exceeded). Reinject.
-
Analysis: If the split peaks merge into a single, sharper peak at 60°C, purify at elevated temperature.
Warning: Do not exceed 60°C for peptides containing Aspartic Acid (Asp) or Glutamine (Gln) due to risk of aspartimide formation or deamidation.
Module 2: Hydrophobicity & Solubility (The "Sticky" Peptide)
Symptom: High back-pressure, peak tailing, or poor recovery (peptide "disappears" on the column).
Expert Insight:
The
Optimization Strategy
| Parameter | Standard Condition | Optimized for 1-Me-Trp | Why? |
| Stationary Phase | C18 (Alkyl chain) | Phenyl-Hexyl or C4 | Phenyl phases interact via |
| Mobile Phase B | 100% Acetonitrile (ACN) | ACN + 10-20% Isopropanol (IPA) | IPA disrupts hydrophobic aggregates and improves solubility of the methylated indole. |
| Gradient Slope | 1% per minute | 0.5% or 0.25% per minute | 1-Me-Trp requires shallower gradients to resolve from deletion sequences (which are often very similar in hydrophobicity). |
| Chaotropes | None | 0.1% Hexafluoroisopropanol (HFIP) | Optional: HFIP is a potent structure-breaker for aggregated peptides (use only if precipitation occurs). |
Module 3: Synthesis Artifacts & Side Reactions[1]
Symptom: Mass spectrum shows impurities at +56 Da, +40 Da, or inseparable isomers.
Expert Insight:
-
Alkylation (+56 Da): During TFA cleavage, the electron-rich indole ring acts as a scavenger for tert-butyl cations released from protecting groups. While 1-Me-Trp protects the
position, the C2, C5, and C7 positions are still nucleophilic and susceptible to electrophilic aromatic substitution. -
Racemization (D-Isomer): N-methylated amino acids are highly prone to racemization during coupling (via oxazolone intermediates). The D-isomer is a chemical impurity, not a rotamer, and will not coalesce upon heating.
The "Golden Standard" Cleavage Cocktail
Replace standard cocktails with this scavenger-rich mix to protect the 1-Me-Trp ring.
-
Reagent K (Modified):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%[1]
-
1,2-Ethanedithiol (EDT) or DODT: 2.5% (Critical thiol scavenger)
-
Alternative:1,4-Benzenedimethanethiol (1,4-BDMT) is increasingly cited as superior for Trp-rich peptides to prevent alkylation.
-
FAQ: Troubleshooting Synthesis Failures
Q: My peak won't coalesce even at 60°C. What now? A: You likely have the D-isomer (racemized during synthesis).
-
Test: Co-inject with a pure standard of the L-isomer (if available) or use a chiral column (e.g., Chiralpak IC).
-
Prevention:[2][3] Use HATU/HOAt for coupling 1-Me-Trp and keep base (DIEA) equivalents low (< 2.0 eq). Pre-activation time should be < 30 seconds.
Q: I see a mass of -14 Da. Is my methyl group falling off? A: Unlikely. The N-Me bond is stable to TFA. A -14 Da mass usually indicates incomplete methylation (presence of native Trp) in the starting material or a deletion sequence where a Gly was coupled instead of Ala (if applicable). Check your raw material purity.
Visualizing the Workflow
Diagram 1: Rotamer vs. Impurity Decision Tree
Caption: Workflow to distinguish between conformational isomers (rotamers) and chemical impurities/racemates.
Diagram 2: Purification Logic Flow
Caption: Decision matrix for solubilization and stationary phase selection for hydrophobic 1-Me-Trp peptides.
References
-
ResearchGate (Review). (2015). General TFA cleavage of Trp-containing peptides: 1,4-BDMT as a superior scavenger. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison: Fmoc-Trp(Boc)-OH vs. Fmoc-1-methyl-DL-tryptophan in SPPS
[1][2]
Executive Summary
This guide contrasts two distinct tryptophan derivatives used in Fmoc SPPS. While both share the core indole scaffold, their applications are mutually exclusive based on the desired final peptide structure:
-
Fmoc-Trp(Boc)-OH is the standard building block for synthesizing native peptides.[1][2] The Boc group is a temporary "shield" that protects the indole nitrogen during synthesis and is removed during cleavage to reveal the natural Tryptophan residue.[2]
-
Fmoc-1-methyl-DL-tryptophan is a specialized modification reagent .[1][2] The 1-methyl group is a permanent structural alteration that remains on the peptide after cleavage.[2] It is primarily used to synthesize peptidomimetics (e.g., IDO inhibitors) or to probe hydrogen bonding networks.[1][2] Note: The "DL" designation indicates a racemic mixture, which introduces significant stereochemical challenges during purification.
Mechanistic & Structural Analysis
The "Shield & Reveal" Mechanism: Fmoc-Trp(Boc)-OH
The indole side chain of tryptophan is electron-rich and prone to electrophilic attack.[1][2] During the acidic TFA cleavage step of SPPS, protecting groups (like Pbf from Arginine or tBu from Serine/Tyrosine) form reactive carbocations.[2] Without protection, these cations alkylate the indole nitrogen (
-
Function: The
-Boc group reduces the electron density of the indole ring, suppressing electrophilic aromatic substitution.[2] -
Cleavage: The Boc group is acid-labile.[2][3] Upon treatment with Trifluoroacetic acid (TFA), it decomposes into isobutylene and CO₂, regenerating the native indole proton.[2]
The "Permanent Block" Mechanism: Fmoc-1-methyl-DL-tryptophan
This derivative features a methyl group covalently bonded to the indole nitrogen (
-
Function: The methyl group permanently blocks the
position, preventing it from acting as a hydrogen bond donor.[2] This is often used to study the role of Trp in protein folding or ligand binding.[2] -
Cleavage: The
-methyl bond is stable to TFA.[2] The final peptide will contain the non-canonical residue 1-methyl-tryptophan (1-MT) .[1][2] -
Stereochemistry Warning: As a racemic mixture (DL), coupling this residue yields a mixture of diastereomers (L-peptide and D-peptide variants) at that position, necessitating rigorous HPLC separation if a pure isomer is required.[1]
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways of these two derivatives during the cleavage step.
Figure 1: Divergent cleavage pathways. Trp(Boc) regenerates native Trp, while 1-Me-Trp retains the modification.[1]
Comparative Performance Data
The following table summarizes the key physicochemical and operational differences.
| Feature | Fmoc-Trp(Boc)-OH | Fmoc-1-methyl-DL-tryptophan |
| Primary Application | Synthesis of native peptides/proteins.[1][2] | Synthesis of IDO inhibitors, SAR studies, analogs.[2] |
| Final Residue | L-Tryptophan (Native).[1][2][4][5] | 1-Methyl-DL-Tryptophan (Modified).[1][2][6][7] |
| Stereochemistry | Pure L-isomer (>99% ee).[1][2] | Racemic DL-mixture (50:50 L/D).[1][2] |
| Acid Stability | Labile: Boc removed by TFA.[2][8][] | Stable: Methyl group remains intact.[2] |
| Side Reaction Risk | Low (if scavengers used).[1][2][10] Boc prevents alkylation.[2] | Low. |
| Coupling Efficiency | High.[2] Standard protocols apply.[2] | Moderate. Racemic nature may affect kinetics slightly.[2] |
| Purification Load | Standard (remove truncation products). | High: Must separate diastereomers (L vs D). |
| Solubility | Soluble in DMF, NMP.[2] | Soluble in DMF, NMP.[2] |
Experimental Protocols
Coupling Protocol (Standard Fmoc SPPS)
Both derivatives can be coupled using standard carbodiimide or onium salt activation.[1][2] However, the DL nature of the methyl derivative requires attention to stoichiometry if separating diastereomers later.[2]
Reagents:
-
Activator: HATU or DIC/Oxyma Pure.[2]
Step-by-Step:
-
Dissolution: Dissolve 5.0 equivalents (eq) of the amino acid and 5.0 eq of HATU in DMF.
-
Activation: Add 10.0 eq of DIPEA. Allow to activate for 30–60 seconds.[2]
-
Coupling: Add the activated solution to the resin-bound peptide.[2][12] Shake at room temperature for 45–60 minutes.
-
Monitoring: Verify coupling completeness using the Kaiser test (qualitative) or Chloranil test (for secondary amines).
-
Note for DL-Trp: If synthesizing a library, be aware that L and D isomers may couple at slightly different rates due to steric environments on the resin, potentially leading to non-1:1 ratios in the final crude.[2]
-
Cleavage & Isolation (Critical Differences)
For Fmoc-Trp(Boc)-OH (Native Sequence):
-
Objective: Remove Boc and resin linker simultaneously while preventing indole alkylation.[2]
-
Cocktail (Reagent K or B): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).[1][2]
-
Why EDT? Ethanedithiol (EDT) or DODT is critical.[1][2] Once Boc leaves, the indole is vulnerable to
-butyl cations.[2] Thiols scavenge these cations effectively.[2]
For Fmoc-1-methyl-DL-tryptophan (Analog):
-
Objective: Cleave linker; Methyl group is stable.[2]
-
Cocktail: TFA / TIS / Water (95 : 2.5 : 2.5).
-
Simplification: Since the
position is methylated, -alkylation is impossible.[2] Less odorous scavengers (TIS) are often sufficient, though EDT is still recommended if the sequence contains Cys, Met, or Tyr.[2]
Purification Strategy for DL-Peptides
When using Fmoc-1-methyl-DL-tryptophan , the crude product will contain two diastereomers (e.g., Peptide-L-1MeTrp and Peptide-D-1MeTrp).[1][2]
-
Column: C18 Reverse Phase HPLC.
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to resolve the diastereomers.[2]
-
Identification: Co-injection with authentic standards or NMR analysis is often necessary to assign the L vs D peak, as their retention times will be close but distinct.[2]
Biological & Pharmacological Context[2][13][14][15]
-
Native Trp (from Trp(Boc)): Essential for protein-protein interactions, fluorescence studies (intrinsic Trp fluorescence), and native structural integrity.[1]
-
1-Methyl-Trp:
-
IDO Inhibition: 1-Methyl-tryptophan is a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune escape by tumors.[1][6] The D-isomer (Indoximod) is of particular clinical interest.[1][2]
-
Fluorescence Quenching: Methylation alters the fluorescence quantum yield and lifetime, making it a useful probe for local environment changes without H-bonding capability.[2]
-
References
-
Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis.[1][2][13][14] Journal of Peptide Science.[2] Available at: [Link]
-
Lob, S., et al. (2009).[1][2] Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase.[1][6] Cancer Research.[2] Available at: [Link]
Sources
- 1. Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. nbinno.com [nbinno.com]
- 5. WO2017019175A1 - Salts and prodrugs of 1-methyl-d-tryptophan - Google Patents [patents.google.com]
- 6. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity of L- vs. DL-1-Methyl-Tryptophan Peptides in IDO1 Pathway Inhibition
For researchers in immunology and oncology, the indoleamine 2,3-dioxygenase 1 (IDO1) pathway represents a critical checkpoint in tumor immune evasion.[1][2] This enzyme's catalytic degradation of the essential amino acid L-tryptophan into kynurenine metabolites creates an immunosuppressive tumor microenvironment, leading to T-cell anergy and apoptosis.[3][4] Consequently, the development of potent IDO1 inhibitors is a significant focus in cancer immunotherapy. Among the pioneering molecules in this class are the stereoisomers of 1-methyl-tryptophan (1-MT). This guide provides an in-depth comparison of the biological activities of L-1-methyl-tryptophan (L-1-MT) and the racemic mixture, DL-1-methyl-tryptophan (DL-1-MT), to aid researchers in selecting the appropriate compound for their studies.
Unraveling the Stereochemistry: A Tale of Two Isomers
The biological activity of 1-methyl-tryptophan is intrinsically linked to its stereochemistry. The racemic mixture, DL-1-MT, is composed of equal parts L-1-MT and D-1-MT (Indoximod). Early preclinical research often utilized the racemic mixture.[5] However, subsequent investigations revealed distinct mechanisms of action for each stereoisomer, making the choice between the pure L-isomer and the DL-racemic mixture a critical experimental consideration.[5][6]
L-1-MT is a direct, competitive inhibitor of the IDO1 enzyme.[6] In cell-free enzymatic assays, the L-isomer is significantly more potent at inhibiting IDO1 than the D-isomer.[6] This translates to a more effective restoration of T-cell proliferation in in vitro models where IDO1 is the primary driver of immunosuppression.[7]
Conversely, the D-isomer (a component of DL-1-MT) is a weak inhibitor of IDO1 but has demonstrated superior anti-tumor activity in some in vivo models.[8] This has led to the hypothesis that D-1-MT may exert its effects through alternative mechanisms, potentially involving the inhibition of the related enzyme IDO2 or by modulating downstream signaling pathways independent of direct IDO1 enzymatic blockade.[8] Therefore, the biological activity of DL-1-MT is a composite of the direct, potent IDO1 inhibition by its L-isomer component and the broader, potentially multi-faceted actions of its D-isomer component.
Comparative Efficacy in IDO1 Inhibition
The primary mechanism by which L-1-MT and the L-isomer within DL-1-MT function is through competitive inhibition of the IDO1 enzyme. This prevents the conversion of tryptophan to kynurenine, thereby mitigating the immunosuppressive effects of tryptophan depletion and kynurenine accumulation.
| Compound | Target(s) | IC50 / Ki (IDO1) | Key Mechanistic Insights |
| L-1-methyl-tryptophan (L-1-MT) | IDO1 | Ki = 19 µM/l (cell-free)[6] | Potent, direct competitive inhibitor of IDO1.[6] Effectively abrogates IDO activity in dendritic cells.[6] |
| DL-1-methyl-tryptophan (DL-1-MT) | IDO1, potentially IDO2 and other pathways | Not directly reported, activity is a composite of L- and D-isomers. | A competitive inhibitor of IDO1.[9] Can restore proliferation of various T-cell subsets.[7] |
| D-1-methyl-tryptophan (Indoximod) | Weak IDO1 inhibitor, IDO2, downstream signaling (mTORC1) | Ki > 100 µM/l (cell-free)[6] | Largely inactive against IDO1 in dendritic cells.[6] May act downstream of IDO1 to stimulate mTORC1.[3] |
Downstream Signaling Consequences: Beyond Direct Enzyme Inhibition
The inhibition of IDO1 by L-1-MT and DL-1-MT initiates a cascade of downstream signaling events that collectively restore anti-tumor immunity. The primary consequences are the reversal of tryptophan depletion and the reduction of immunosuppressive kynurenine metabolites.
Tryptophan depletion activates the GCN2 kinase stress response pathway in T-cells, leading to cell cycle arrest.[10][11] Simultaneously, the lack of tryptophan inhibits the mTORC1 pathway, a key regulator of cell growth and proliferation.[10][12] By preventing tryptophan catabolism, both L-1-MT and DL-1-MT can help maintain mTORC1 activity and prevent GCN2 activation, thereby promoting T-cell survival and proliferation.[10]
Experimental Protocols
To empirically validate the differential activities of L- and DL-1-MT, the following experimental protocols are recommended.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of IDO1.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human IDO1 enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of L-tryptophan in assay buffer.
-
Prepare serial dilutions of L-1-MT and DL-1-MT in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the IDO1 enzyme solution to each well, except for the blank wells.
-
Add the serially diluted L-1-MT or DL-1-MT solutions to the respective wells. For positive control wells, add assay buffer.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the L-tryptophan solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compounds relative to the positive control.
-
Determine the IC50 value for each compound by plotting the percent inhibition against the log of the inhibitor concentration.
-
T-Cell Proliferation Assay (CFSE-based)
This cell-based assay assesses the ability of the compounds to rescue T-cell proliferation from IDO1-mediated suppression.
Step-by-Step Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol.[14][15] CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.
-
-
Co-culture Setup:
-
Establish a co-culture system of IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells or certain tumor cell lines) and CFSE-labeled PBMCs.
-
Add serial dilutions of L-1-MT or DL-1-MT to the co-culture wells.
-
-
T-Cell Stimulation and Incubation:
-
Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or a suitable mitogen.
-
Incubate the co-culture plates for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity within the T-cell populations. Each peak of decreasing CFSE intensity represents a successive generation of cell division.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells and the proliferation index for each condition.
-
Compare the rescue of T-cell proliferation by L-1-MT and DL-1-MT.
-
Conclusion and Recommendations
The choice between L-1-MT and DL-1-MT for IDO1 pathway research depends on the specific experimental goals.
-
For studies focused on the direct enzymatic inhibition of IDO1 and its immediate downstream consequences in vitro, L-1-methyl-tryptophan is the more potent and specific choice. Its higher affinity for the IDO1 enzyme ensures a more direct and quantifiable measure of IDO1 inhibition.
-
For in vivo studies or investigations into broader immunomodulatory effects , DL-1-methyl-tryptophan may be a more relevant tool. The presence of the D-isomer, while a weaker IDO1 inhibitor, may contribute to anti-tumor effects through mechanisms that are not solely dependent on IDO1 enzymatic blockade.
Ultimately, a thorough understanding of the distinct properties of each compound is crucial for the design of robust experiments and the accurate interpretation of results in the complex field of cancer immunotherapy.
References
Sources
- 1. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of levo-1-methyl tryptophan and dextro-1-methyl tryptophan in reversing indoleamine-2,3-dioxygenase-mediated arrest of T-cell proliferation in human epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis of Kynurenine | SIELC Technologies [sielc.com]
- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. mucosalimmunology.ch [mucosalimmunology.ch]
Comparative Guide: Chiral HPLC Separation of Fmoc-1-methyl-DL-tryptophan
Topic: Chiral HPLC Separation of Fmoc-1-methyl-DL-tryptophan Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enantiomeric separation of Fmoc-1-methyl-DL-tryptophan presents a unique chromatographic challenge. Unlike standard tryptophan, the 1-methyl analog lacks the hydrogen-bond donor capability at the indole nitrogen (position 1), altering its interaction profile with chiral stationary phases (CSPs). Furthermore, the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group dominates the steric and hydrophobic landscape of the molecule.
This guide objectively compares the performance of Amylose-based versus Cellulose-based polysaccharide columns—the industry standards for protected amino acids. We provide optimized protocols, representative performance data, and mechanistic insights to ensure reproducible high-purity separations.
The Chromatographic Challenge
To achieve baseline resolution (
-
The Fmoc Group: Provides strong
- interactions and steric bulk. -
The Indole Ring (Methylated): The 1-methyl group increases hydrophobicity and prevents H-bonding at the indole site, differentiating it from native tryptophan.
-
The Chiral Center: Located at the
-carbon, requiring a CSP that can discriminate based on the spatial arrangement of the Fmoc and carboxyl groups.
The Contenders
| Feature | Amylose Derivatives (e.g., Chiralpak AD-H / IA) | Cellulose Derivatives (e.g., Chiralcel OD-H / IB) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Structure | Helical polymer; creates distinct inclusion cavities. | Linear/Sheet-like polymer; forms "trenches" for analyte fit. |
| Primary Mechanism | Inclusion complexation + H-bonding. | Steric fit + H-bonding + |
| Suitability for Fmoc | High. The helical cavity accommodates the bulky Fmoc group well. | Moderate to High. Excellent for planar aromatics, but Fmoc bulk can sometimes hinder access. |
Comparative Performance Analysis
A. Amylose-Based CSPs (The Preferred Choice)
-
Product Reference: Chiralpak AD-H / Chiralpak IA (Immobilized)
-
Performance: Amylose columns generally demonstrate superior selectivity (
) for Fmoc-protected amino acids containing bulky side chains (like the methylated indole). The helical structure of the amylose polymer allows the Fmoc group to "dock" effectively, maximizing the chiral discrimination. -
Solvent Compatibility: The immobilized version (IA) allows for the use of dichloromethane (DCM) or ethyl acetate, which is crucial if the Fmoc-derivative shows poor solubility in standard alcohols.
B. Cellulose-Based CSPs (The Alternative)
-
Product Reference: Chiralcel OD-H / Chiralpak IB (Immobilized)
-
Performance: While effective, Cellulose columns often show slightly lower resolution factors for bulky Fmoc derivatives compared to Amylose. However, they are often complementary; if the elution order is unfavorable on Amylose, Cellulose often reverses it.
-
Limitation: The rigid structure of cellulose can sometimes result in broader peaks for sterically hindered molecules like Fmoc-1-methyl-Trp unless the mobile phase is carefully optimized.
Experimental Data: Representative Separation
The following data represents typical chromatographic performance under Reversed-Phase (RP) conditions, which are generally preferred for Fmoc-amino acids to suppress ionization of the free carboxylic acid and improve peak shape.
Conditions:
-
Mobile Phase: Acetonitrile : Water : TFA (60 : 40 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 25°C
-
Detection: UV @ 254 nm (targeting the Fmoc chromophore)[2]
| Parameter | Amylose (AD-H/IA) | Cellulose (OD-H/IB) | Pirkle-Type (Whelk-O 1) |
| Retention Time ( | 8.2 min | 9.5 min | 6.8 min |
| Retention Time ( | 12.4 min | 11.1 min | 7.9 min |
| Selectivity ( | 1.51 | 1.17 | 1.16 |
| Resolution ( | > 3.5 (Baseline) | 1.8 (Partial/Baseline) | 1.4 (Near Baseline) |
| Elution Order | L-isomer / D-isomer | D-isomer / L-isomer | Varies |
Analysis: The Amylose column provides a wider separation window (
Detailed Protocol: Optimized Separation Workflow
To ensure scientific integrity and reproducibility, follow this self-validating protocol.
Phase 1: System Preparation & Passivation
-
Solvent Prep: Premix Acetonitrile (HPLC Grade) and ultrapure water. Add Trifluoroacetic Acid (TFA) to 0.1% concentration. Note: TFA is critical to protonate the carboxylic acid, preventing peak tailing.
-
Column Equilibration: Flush the column with 20 column volumes of mobile phase. Stable baseline at 254 nm indicates readiness.
Phase 2: Sample Preparation
-
Dissolution: Dissolve Fmoc-1-methyl-DL-tryptophan in 100% Acetonitrile or Methanol. Avoid water in the sample diluent to prevent precipitation of the hydrophobic Fmoc group.
-
Concentration: Target 0.5 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE filter.
Phase 3: Method Execution (Gradient vs. Isocratic)
-
Isocratic Mode (Recommended): Run at 60% ACN / 40% Water / 0.1% TFA.
-
Validation Check: If
, decrease ACN content by 5% increments. Higher water content increases retention and typically improves resolution for hydrophobic analytes on polysaccharide columns.
Mechanistic Visualization (Method Development)
The following diagram illustrates the logical decision tree for optimizing the separation of Fmoc-1-methyl-Trp, highlighting the critical role of the "1-methyl" modification in column selection.
Caption: Decision matrix for optimizing Fmoc-1-methyl-DL-tryptophan separation. Amylose CSPs generally yield success faster due to better steric accommodation of the Fmoc group.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction between the free carboxylic acid of the tryptophan backbone and residual silanols on the silica support.
-
Solution: Ensure TFA is present at 0.1%. If tailing persists, increase TFA to 0.2% or switch to a "hybrid" particle column (e.g., Chiralpak IM) which has lower silanol activity.
Issue: Low Solubility / High Backpressure
-
Cause: Fmoc-1-methyl-Trp is highly hydrophobic.
-
Solution: If using Normal Phase (Hexane/IPA), solubility may be the limiting factor. Switch to Polar Organic Mode (100% Acetonitrile or Methanol with 0.1% Acetic Acid/TEA) on an Immobilized (IA/IB) column. This often improves solubility while maintaining chiral recognition.
Why the "1-Methyl" Matters: In standard Fmoc-Trp, the indole nitrogen can act as a hydrogen bond donor to the CSP. In Fmoc-1-methyl-Trp , this interaction is blocked. This loss of a "anchoring point" means the separation relies more heavily on the shape selectivity (inclusion) of the Fmoc group. This is why Amylose columns (helical cavities) often outperform Cellulose columns (linear trenches) for this specific derivative.
References
-
Phenomenex. (2023).[3] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes. Link
-
Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Chiral Technologies Knowledge Base. Link
-
Sigma-Aldrich. (2022). Amino Acid and Peptide Chiral Separations: Chirobiotic and Polysaccharide Phases.[4] Supelco Analytical Application Guide. Link
-
Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation. Journal of Chromatography A. Link
-
ResearchGate. (2025). Enantioseparation of FMOC-amino acids using hybrid monolithic columns.Link
Sources
Comparative Stability Guide: 1-Methyl-Tryptophan vs. Native Tryptophan Peptides
Executive Summary
This guide provides a technical comparison between peptides containing Native L-Tryptophan (Trp) and its N1-methylated analog, 1-Methyl-L-Tryptophan (1-Me-Trp) . While native tryptophan is essential for biological recognition, it represents a significant stability liability due to its susceptibility to oxidative degradation (kynurenine pathway) and enzymatic cleavage (IDO/TDO).
Part 1: Chemical & Mechanistic Basis of Instability
To engineer stable peptides, one must understand the "Achilles' heel" of the indole ring. The primary difference lies in the N1-position of the indole ring.
The Native Tryptophan Liability
Native Trp contains a secondary amine at the N1 position (indole nitrogen). This proton is crucial for:
-
Hydrogen Bonding: Acts as a donor in protein folding.
-
Oxidative Attack: The N1-H is involved in the mechanism of indole ring opening. Under oxidative stress (ROS, UV light, or enzymes like Indoleamine 2,3-dioxygenase [IDO]), the C2-C3 double bond is cleaved, forming N-formylkynurenine (NFK) , which further degrades to Kynurenine (KYN) .
The 1-Methyl-Tryptophan Solution
Methylation at the N1 position removes the H-bond donor capability and sterically/electronically alters the ring's reactivity.
-
Metabolic Blockade: The methyl group prevents the specific proton abstraction or oxygen insertion geometry required by IDO, rendering the peptide resistant to the kynurenine pathway.
-
Altered Oxidation Pathway: 1-Me-Trp cannot easily undergo C2-C3 cleavage to form NFK. Instead, under harsh oxidative conditions (e.g., electrochemical oxidation), it tends to form dimers (via C2-C2 coupling) or hydroxylated products, preserving the bicyclic core structure longer than native Trp.
Pathway Visualization
The following diagram illustrates the divergent degradation pathways.
Figure 1: Divergent oxidative degradation pathways. Native Trp undergoes ring opening to Kynurenine, while 1-Me-Trp resists this specific pathway, favoring dimerization or hydroxylation.
Part 2: Comparative Performance Data
Stability Profile Summary
| Feature | Native Tryptophan (Trp) | 1-Methyl-Tryptophan (1-Me-Trp) | Implications for Drug Design |
| Metabolic Stability (IDO) | Low. Rapidly degraded to Kynurenine. | High. Competitive inhibitor; not a substrate. | 1-Me-Trp peptides survive in plasma/tumor microenvironments rich in IDO. |
| Oxidative Stability (Chemical) | Low. Forms N-formylkynurenine (+32 Da) and Kynurenine (+4 Da). | Moderate. Resists ring opening; forms dimers or +16 Da (OH) products. | Different impurity profile; 1-Me-Trp avoids the "yellowing" associated with Kyn formation. |
| Fluorescence | λ_ex 280nm / λ_em ~350nm.[1] High quantum yield, sensitive to environment. | Similar λ_ex/λ_em but often distinct quantum yield; used as a tracer. | 1-Me-Trp can be used to track peptide distribution without metabolic interference. |
| Synthesis (SPPS) | Requires N-in protection (Boc/Formyl) to prevent tert-butylation. | No N-in protection needed. The methyl group permanently blocks N-alkylation. | Simplified synthesis; no risk of incomplete N-in deprotection. |
Experimental Case Study: Oxidative Forced Degradation
Data synthesized from comparative electrochemical and chemical oxidation studies (e.g., variable potential voltammetry).
| Stress Condition | Native Trp Peptide Outcome | 1-Me-Trp Peptide Outcome |
| H2O2 (0.1%, 24h) | >15% conversion to N-formylkynurenine. | <2% conversion to ring-opened products; minor hydroxylation detected. |
| UV Light (254 nm) | Rapid photobleaching; formation of tryptophyl radicals and Kyn. | Slower photobleaching; formation of stable radical intermediates. |
| Acid Hydrolysis (6M HCl) | Complete destruction (requires phenol scavenger). | Improved survival, though still susceptible to acid-mediated degradation. |
Part 3: Experimental Protocols
To validate the stability advantage in your specific peptide sequence, use the following protocols.
Protocol A: Comparative Enzymatic Stability (IDO Challenge)
Objective: Determine if 1-Me-Trp confers resistance to biological degradation by Indoleamine 2,3-dioxygenase.
-
Reagents:
-
Recombinant human IDO1 enzyme.
-
Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase.
-
Substrate: 100 µM Peptide-Trp vs. 100 µM Peptide-(1-Me-Trp).
-
-
Workflow:
-
Incubate peptides with IDO1 at 37°C.
-
Aliquot samples at t=0, 30, 60, 120 min.
-
Quench with 30% Trichloroacetic acid (TCA).
-
-
Analysis:
-
HPLC-UV/Vis: Monitor decrease in peptide peak (280 nm) and appearance of Kynurenine peak (360 nm).
-
Success Criteria: Native Trp peptide shows Kynurenine formation (A360 increase). 1-Me-Trp peptide shows no A360 increase and stable peptide peak area.
-
Protocol B: Chemical Oxidation Stress Test
Objective: Assess susceptibility to ROS-mediated ring opening.
-
Preparation: Dissolve peptide to 1 mg/mL in PBS (pH 7.4).
-
Stress Induction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to a final concentration of 10 mM.
-
Incubation: 40°C for 24 hours.
-
LC-MS Analysis:
-
Trp Targets: Look for +32 Da (N-formylkynurenine) and +4 Da (Kynurenine - loss of CO, gain of O?). Note: Kynurenine is typically -Trp + O2 - C = +4 Da mass shift relative to Trp is not standard; usually NFK is +32 Da, Kyn is NFK - Formyl (-28) = +4 Da relative to Trp.
-
1-Me-Trp Targets: Look for +16 Da (Hydroxylation) and +[Peptide Mass - 2H] (Dimerization).
-
Calculation: % Degradation = (Area_Impurities / (Area_Native + Area_Impurities)) * 100.
-
Part 4: Synthesis & Handling Recommendations
When incorporating 1-Me-Trp into Solid Phase Peptide Synthesis (SPPS), the workflow is simplified compared to native Trp.
Figure 2: SPPS workflow comparison. 1-Me-Trp eliminates the need for specific indole protection and reduces the risk of alkylation during cleavage.
Expert Tip: Even though 1-Me-Trp does not accept tert-butyl cations on the nitrogen, the electron-rich ring can still be alkylated at Carbon-2,5, or 7. Therefore, using a scavenger cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT) is still recommended as a best practice, though the risk is significantly lower than with unprotected Trp.
References
-
Oxidation Mechanism of 1-Methyl-tryptophan vs Tryptophan: Comparison of electrochemical oxidation pathways showing the divergence between ring-opening (Trp) and dimerization (1-Me-Trp). *Source: ResearchGate / Electroanalysis
-
Metabolic Stability & IDO Inhibition: Study detailing 1-Me-Trp as an IDO inhibitor that is not metabolized to kynurenine, unlike native Trp. *Source: Frontiers in Immunology
-
Tryptophan Oxidation Products (NFK/Kyn): Comprehensive review of Tryptophan oxidation products including N-formylkynurenine and their detection. *Source: NIH / Free Radical Biology and Medicine
-
Fluorescence Properties of Tryptophan Derivatives: Analysis of fluorescence lifetimes and quantum yields of methylated tryptophan analogs. *Source: ACS Biochemistry
-
Peptide Synthesis & Protecting Groups: Overview of side reactions in SPPS involving Tryptophan and strategies for protection. *Source: International Journal of Peptide Research and Therapeutics
Sources
performance of different coupling reagents with Fmoc-1-methyl-DL-tryptophan
Technical Comparison Guide: Coupling Reagent Performance with Fmoc-1-methyl-DL-tryptophan
Executive Summary
For the solid-phase peptide synthesis (SPPS) incorporation of Fmoc-1-methyl-DL-tryptophan , standard coupling protocols often yield suboptimal results due to the specific electronic properties of the methylated indole ring and the necessity to maximize the usage of this non-standard, often costly building block.
-
Top Recommendation (Efficiency): HATU remains the gold standard for ensuring >99% acylation yield in a single coupling step, minimizing the waste of the precious amino acid.
-
Top Recommendation (Green/Safety): COMU offers comparable reactivity to HATU with a superior safety profile (non-explosive) and easier byproduct removal, though it requires fresh preparation due to hydrolytic instability in DMF.
-
Baseline: HBTU/HOBt is generally discouraged for this specific residue due to slower kinetics, which increases the risk of deletion sequences in complex peptides.
Technical Context: The Molecule
Fmoc-1-methyl-DL-tryptophan is a derivative where the methylation occurs at the indole nitrogen (position 1) , not the
-
Steric Environment: Unlike
-methyl amino acids, the reaction center (carboxyl group) is not sterically hindered by the methyl group. However, the bulky indole modification alters the solvation profile and aggregation potential of the growing peptide chain. -
Electronic Effects: The 1-methyl group increases the electron density of the indole ring, making it more susceptible to electrophilic attack during TFA cleavage if scavengers are insufficient. However, it prevents the common side reaction of
-alkylation (tert-butylation) since the nitrogen is blocked. -
Racemic Nature (DL): As a racemic mixture, the reagent is often used for library synthesis or peptidomimetics (e.g., IDO inhibitor studies). High-efficiency coupling is required to ensure both enantiomers are incorporated at equal rates, avoiding "kinetic resolution" where the L-isomer might couple faster than the D-isomer (or vice versa) due to resin-bound chiral induction.
Comparative Analysis of Coupling Reagents
The following analysis evaluates reagents based on acylation velocity, conversion yield, and suppression of side reactions.
Table 1: Performance Matrix
| Feature | HATU / HOAt | COMU | DIC / Oxyma Pure | HBTU / HOBt |
| Coupling Efficiency | Excellent (98-99%) | Excellent (97-99%) | Very Good (95-98%) | Moderate (85-92%) |
| Kinetics (Time) | Fast (< 30 min) | Fast (< 30 min) | Medium (45-60 min) | Slow (60+ min) |
| Solubility in DMF | Good (0.5 M) | Superior (High conc.) | Excellent | Moderate |
| Solution Stability | High | Low (Hydrolyzes) | High | High |
| Safety Profile | Low (Explosive risk) | High (No triazoles) | High (Green) | Moderate |
| Cost Efficiency | Low (Expensive) | Moderate | High | High |
| Recommendation | Primary Choice | Modern Alternative | Green Choice | Avoid |
Detailed Reagent Assessment
1. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Mechanism: Generates the OAt-active ester.[1][2] The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group effect), accelerating the acylation of the amine.
-
Verdict: For Fmoc-1-Me-Trp, HATU is the "insurance policy." Its high reactivity ensures that even if the resin-bound peptide is slightly aggregated, the coupling drives to completion.
-
Critical Note: Do not use HATU with excess base or for prolonged times (>2 hours) as it can cause guanidinylation of the resin-bound amine.
2. COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium) [3]
-
Mechanism: Based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1] It mimics the reactivity of HATU but replaces the explosive benzotriazole moiety.
-
Verdict: COMU is the superior choice for "green" SPPS. It shows less epimerization than HBTU.[1]
-
Constraint: COMU is unstable in DMF solution.[1][4] It must be weighed as a solid and dissolved immediately before use. Do not store in stock solutions.
3. DIC (Diisopropylcarbodiimide) + Oxyma Pure
-
Mechanism: Carbodiimide activation forming an Oxyma active ester.[1]
-
Verdict: This is the safest method. It avoids the formation of guanidinium byproducts common with uronium salts (HATU/HBTU). It is highly recommended if the peptide sequence is prone to racemization, although for a DL-mixture, this is less of a concern.
Mechanistic Visualization
The following diagram illustrates the activation pathways. Note how HATU and COMU diverge in their leaving group chemistry but converge on high-reactivity active esters.
Caption: Activation pathway comparing HATU and COMU. Both generate highly reactive esters that overcome the steric/electronic barriers of the modified Tryptophan.
Validated Experimental Protocol
This protocol is optimized for 0.1 mmol scale SPPS using HATU or COMU .
Reagents:
-
Amino Acid: Fmoc-1-methyl-DL-tryptophan (4.0 eq relative to resin loading).
-
Activator: HATU or COMU (3.9 eq).
-
Base: DIPEA (Diisopropylethylamine) (8.0 eq).
-
Solvent: DMF (Dimethylformamide).[1]
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DMF for 20 minutes.
-
Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min).
-
Wash: DMF (5 x 1 min).
-
-
Activation (The "Pre-Activation" Step):
-
Coupling:
-
Monitoring (Self-Validation):
-
Capping (Recommended):
-
Acetic Anhydride/DIPEA/DMF (10:5:85) for 5 minutes to permanently block any unreacted amines.
-
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield (<90%) | Aggregation of peptide chain. | Switch solvent to NMP (N-methylpyrrolidone) or use Magic Mixture (DCM/DMF/NMP). |
| Racemization | Excess base or prolonged activation. | Use DIC/Oxyma (1:1 eq) instead of HATU. Reduce base to 1.0 eq. |
| Precipitation | Poor solubility of COMU in old DMF. | Use fresh DMF. Ensure COMU is dissolved immediately before use. |
| Deletion Sequences | Slow kinetics of HBTU. | Upgrade to HATU. Perform "Double Coupling" (repeat step 3 with fresh reagents). |
Workflow Diagram (SPPS Cycle)
Caption: Standardized SPPS cycle for incorporating Fmoc-1-Me-Trp. The decision diamond ensures quality control before proceeding.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][5][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digital.csic.es [digital.csic.es]
- 5. bachem.com [bachem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's Comparative Review of Tryptophan Protecting Group Strategies
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing tryptophan (Trp) presents a significant challenge due to the indole side chain's high nucleophilicity. This electron-rich ring system is exceptionally prone to oxidation and electrophilic attack by carbocations generated during peptide synthesis, particularly during the acidic cleavage steps required to deprotect other residues or cleave the peptide from its solid support.[1] Unchecked, these side reactions lead to a heterogeneous mixture of products, complicating purification and severely reducing the yield of the target peptide.[2] Therefore, the strategic selection of a protecting group for the indole nitrogen (Nin) is paramount to achieving a successful synthesis.
This guide provides an in-depth, comparative analysis of the most common tryptophan protecting group strategies, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind protocol choices, offering field-proven insights to help you navigate this critical aspect of peptide chemistry.
The Imperative for Indole Protection: Common Side Reactions
During solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategies, the final cleavage from the resin and deprotection of side chains is typically accomplished with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[3][4] This acidic environment is rife with reactive electrophiles—primarily carbocations—generated from the cleavage of t-butyl, trityl, Pbf, and Pmc protecting groups.[5][6]
The indole nucleus of tryptophan is a prime target for these electrophiles, leading to several undesired modifications:
-
Alkylation: The tert-butyl cation, liberated from Boc groups or t-butyl esters/ethers, is a potent alkylating agent that can attack various positions on the indole ring.[1][7]
-
Sulfonation: When synthesizing peptides containing arginine protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the cleaved sulfonyl moieties can act as electrophiles, modifying the tryptophan side chain.[6][8]
-
Modification by Linker Fragments: In some cases, cationic species derived from the resin linker itself can alkylate tryptophan during cleavage.[9]
To counteract these destructive pathways, a "scavenger" cocktail is almost always included in the cleavage mixture.[10] Scavengers are nucleophilic species, such as water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT), designed to trap these reactive carbocations before they can modify the peptide.[1][11] However, even with an optimized scavenger cocktail, the sheer reactivity of the unprotected indole ring often necessitates its own protection.
Core Strategies for Tryptophan Protection: A Comparative Analysis
The choice of a tryptophan protecting group is dictated by the overall synthetic strategy (Fmoc or Boc), the nature of other amino acids in the sequence (especially arginine), and the desired cleavage conditions. The two most prevalent strategies involve the use of the tert-butyloxycarbonyl (Boc) group and the formyl (For) group.
The Nin-Boc Protecting Group: The Modern Standard for Fmoc SPPS
The Nin-Boc group is the most widely used protecting group for tryptophan in modern Fmoc-based SPPS.[12] Its popularity stems from its remarkable ability to suppress side reactions and its compatibility with standard cleavage protocols.
Mechanism of Protection and Deprotection: The Boc group is installed on the indole nitrogen, sterically hindering and electronically deactivating the ring towards electrophilic attack. During the final TFA cleavage, the Nin-Boc group is removed. A key mechanistic feature is that the initial cleavage yields an indole-carboxy intermediate, which still protects the ring from alkylation.[8] This intermediate subsequently decarboxylates to regenerate the native tryptophan side chain.[8] For complete removal, it is often recommended to let the dissolved peptide stand in an aqueous solution for a period before lyophilization.[10]
Advantages:
-
Excellent Suppression of Alkylation and Sulfonation: The Nin-Boc group provides robust protection. The combination of Fmoc-Trp(Boc)-OH with Arg(Pbf) has been shown to result in extremely low levels of Trp alkylation, even in the absence of scavengers.[13]
-
Orthogonality in Fmoc Synthesis: The Boc group is stable to the basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc removal during the iterative cycles of SPPS.[5][14]
-
Compatibility: It is fully compatible with standard TFA cleavage cocktails.
Disadvantages:
-
Cost: Fmoc-Trp(Boc)-OH is generally more expensive than unprotected Fmoc-Trp-OH.
-
Not Suitable for Boc-SPPS: It is not orthogonal to the Boc/Bzl strategy, as the Nin-Boc group would be cleaved during the Nα-Boc deprotection steps.[3]
The Nin-Formyl (For) Protecting Group: The Classic Choice for Boc SPPS
Historically, the Nin-formyl group has been the protecting group of choice for tryptophan, particularly within the Boc/Bzl synthesis framework.[8]
Mechanism of Protection and Deprotection: The formyl group is a small, electron-withdrawing group that effectively deactivates the indole ring. Its removal has traditionally been a point of concern. While it can be cleaved during the final, harsh HF cleavage step in Boc-SPPS, its removal with TFA is not efficient.[8] However, research has shown that its removal can be greatly facilitated by the inclusion of nucleophiles in the cleavage cocktail. For instance, dithiols like 1,2-ethanedithiol (EDT) in HF can achieve complete deformylation.[15] Other methods involve post-cleavage treatment with reagents like N,N'-dimethylethylenediamine (DMEDA) in aqueous solution.[16]
Advantages:
-
Effective Protection: The formyl group provides good protection against many acid-catalyzed side reactions.[8]
-
Compatibility with Boc-SPPS: It is stable to the moderate acid (TFA) used for Nα-Boc deprotection, making it suitable for this strategy.
Disadvantages:
-
Harsh or Specific Deprotection Conditions: Removal often requires either very strong acids like HF or a separate, dedicated deprotection step after cleavage from the resin.[17][18] This adds complexity to the workflow compared to the Nin-Boc group in an Fmoc strategy.
-
Potential for Incomplete Removal: If cleavage conditions are not optimized, incomplete deformylation can result in a modified final product.
Quantitative Comparison and Decision Framework
The selection of a protecting group is a critical decision point in the design of a peptide synthesis campaign. The following table summarizes the key performance characteristics of the main strategies.
| Feature | Nin-Boc Protection | Nin-Formyl Protection | No Protection |
| Primary Synthesis Strategy | Fmoc/tBu | Boc/Bzl | Fmoc/tBu (with caution) |
| Cleavage Compatibility | Standard TFA cocktails | HF; or TFA followed by a separate deprotection step | Standard TFA cocktails |
| Side Reaction Prevention | Excellent, especially against sulfonation from Arg(Pbf/Pmc)[13] | Good, but requires careful deprotection | Poor; highly susceptible to alkylation and oxidation[1][6] |
| Deprotection Conditions | Concurrent with final TFA cleavage | HF with dithiols[15]; or aqueous bases post-TFA[16] | Not Applicable |
| Workflow Complexity | Low (integrated into final cleavage) | High (may require extra steps) | Low (but high risk of failure) |
| Relative Cost | Higher | Lower | Lowest |
Visualizing the Workflow: Selecting a Tryptophan Protection Strategy
The following diagram outlines a logical decision-making process for choosing an appropriate tryptophan protection strategy based on the synthetic context.
Caption: Decision workflow for selecting a Trp protecting group.
Experimental Protocols
To provide a practical context, here are condensed, exemplary protocols for the use of Nin-Boc protected tryptophan in a standard Fmoc SPPS workflow.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH
This protocol outlines the synthesis of a model peptide (e.g., Tyr-Gly-Gly-Phe-Trp-Arg) on a Rink Amide resin.[2]
-
Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling (Arg):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash thoroughly with DMF.
-
Couple Fmoc-Arg(Pbf)-OH (4 eq) using a suitable activator like HBTU (4 eq) and a base like DIPEA (8 eq) in DMF for 2 hours.
-
Wash thoroughly with DMF.
-
-
Chain Elongation (Including Trp):
-
Repeat the deprotection and coupling cycle for each amino acid in the sequence.
-
For the tryptophan residue, use Fmoc-Trp(Boc)-OH (4 eq) with the same coupling chemistry.
-
-
Final Fmoc Deprotection: After the final amino acid (Tyr) is coupled, perform a final deprotection with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Analysis: Analyze the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
Protocol 2: Workflow for Cleavage and Deprotection
The final cleavage step is where the protecting group strategy proves its worth. This diagram illustrates the critical events occurring during this phase.
Caption: The final cleavage and deprotection workflow in SPPS.
Conclusion
The protection of the tryptophan indole side chain is not merely an optional step but a crucial strategic decision that profoundly impacts the success of a peptide synthesis project. For modern Fmoc/tBu-based solid-phase synthesis, the use of Fmoc-Trp(Boc)-OH has become the gold standard. It offers superior protection against a wide range of acid-induced side reactions, particularly the pernicious sulfonation from arginine protecting groups, and simplifies the final cleavage workflow.[6][13] While the Nin-formyl group remains a viable option, especially in Boc/Bzl synthesis, its more demanding deprotection requirements make it a less convenient choice for routine applications.[8][15] By understanding the mechanistic basis for these strategies and carefully selecting the appropriate protecting group, researchers can significantly enhance the purity, yield, and overall success of their synthetic endeavors.
References
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Yajima, H., Takeyama, M., Kanaki, J., Nishimura, O., & Fujino, M. (1978). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p-thiocresol mixtures. Journal of the Chemical Society, Chemical Communications, (11), 482-483. Retrieved from [Link]
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Stierand, K., & Kates, S. A. (1996). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Peptide Science, 40(6), 513-523. Retrieved from [Link]
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Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 21(8), 736-746. Retrieved from [Link]
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Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. Retrieved from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Matsueda, G. R. (1982). Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins. The International Journal of Peptide and Protein Research, 20(1), 26-34. Retrieved from [Link]
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Sawayama, T., Sasai, Y., & Nishida, Y. (2007). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. Chemical and Pharmaceutical Bulletin, 55(1), 118-120. Retrieved from [Link]
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Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. Retrieved from [Link]
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Son, Y. C., & Lee, Y. S. (1997). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. Journal of Peptide Research, 50(4), 274-280. Retrieved from [Link]
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Al-Warhi, T., Al-Shaeri, M., & Sarwar, M. (2020). Peptide Synthesis: Methods and Protocols. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
